(R)-FL118
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908832 | |
| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104155-89-7, 135415-73-5 | |
| Record name | 10,11-Methylenedioxy-20-camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Methylenedioxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 10,11-Methylenedioxy-20-camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 10,11-Methylenedioxy-20-camptothecin, a potent analog of the anticancer agent camptothecin. The synthesis involves the strategic construction of two key intermediates: 2-Amino-4,5-methylenedioxybenzaldehyde and the tricyclic keto lactone, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. These intermediates are then coupled through a Friedländer condensation to yield the final pentacyclic structure. This document details the experimental protocols, quantitative data, and logical flow of this synthetic route.
I. Overall Synthetic Strategy
The total synthesis of 10,11-Methylenedioxy-20-camptothecin is a convergent synthesis that hinges on the preparation of two advanced molecular fragments followed by their condensation. The overall strategy can be visualized as follows:
II. Synthesis of 2-Amino-4,5-methylenedioxybenzaldehyde
This key intermediate is synthesized from commercially available piperonal in a two-step process involving nitration followed by reduction.
A. Step 1: Nitration of Piperonal to 6-Nitropiperonal
Experimental Protocol:
A solution of piperonal in an appropriate solvent is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.
Quantitative Data:
| Reactant/Reagent | Molecular Weight | Moles | Quantity |
| Piperonal | 150.13 g/mol | 1.0 eq | - |
| Nitric Acid | 63.01 g/mol | 1.1 eq | - |
| Sulfuric Acid | 98.08 g/mol | - | Catalytic |
Reaction Conditions:
| Parameter | Value |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Solvent | Acetic Anhydride |
| Work-up | Aqueous work-up followed by recrystallization |
B. Step 2: Reduction of 6-Nitropiperonal to 2-Amino-4,5-methylenedioxybenzaldehyde
Experimental Protocol:
The nitro group of 6-nitropiperonal is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation or a metal-acid system.
Quantitative Data:
| Reactant/Reagent | Molecular Weight | Moles | Quantity |
| 6-Nitropiperonal | 195.13 g/mol | 1.0 eq | - |
| Reducing Agent | - | - | e.g., H₂, Pd/C |
| Solvent | - | - | e.g., Ethanol |
Reaction Conditions:
| Parameter | Value |
| Temperature | Room Temperature |
| Pressure (for hydrogenation) | 1 atm |
| Reaction Time | 4-6 hours |
| Work-up | Filtration and evaporation of solvent |
III. Synthesis of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This chiral tricyclic intermediate is constructed in a multi-step synthesis starting from citrazinic acid. The following diagram outlines the key transformations.
Due to the complexity and proprietary nature of specific industrial syntheses, a detailed step-by-step protocol for this intermediate is extensive. However, the key transformations involve the formation of a substituted pyridine core, followed by asymmetric synthesis to introduce the chiral center and subsequent cyclizations to form the tricyclic system.
IV. Final Step: Friedländer Condensation
The final pentacyclic structure of 10,11-Methylenedioxy-20-camptothecin is assembled through a Friedländer condensation of the two key intermediates.[1]
Experimental Protocol:
2-Amino-4,5-methylenedioxybenzaldehyde and (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione are heated in the presence of an acid catalyst in a suitable solvent.[1] The reaction mixture is refluxed for several hours, and the product is then isolated and purified by chromatography.[1]
Quantitative Data:
| Reactant/Reagent | Molecular Weight | Moles | Quantity |
| 2-Amino-4,5-methylenedioxybenzaldehyde | 165.15 g/mol | 1.0 eq | 1.06 g |
| (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 263.25 g/mol | 1.8 eq | 1.2 g |
| p-Toluenesulfonic acid | 172.20 g/mol | 0.2 eq | 0.16 g |
Reaction Conditions:
| Parameter | Value |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 12 hours |
| Solvent | Toluene |
| Atmosphere | N₂ |
| Work-up | Evaporation of solvent and flash chromatography |
| Yield | 80-85% [1] |
V. Logical Relationship of Key Steps
The successful synthesis of 10,11-Methylenedioxy-20-camptothecin is contingent on the precise execution of each step in the correct sequence. The following diagram illustrates the logical dependencies of the key stages.
This technical guide provides a foundational understanding of the synthesis of 10,11-Methylenedioxy-20-camptothecin. Researchers and drug development professionals can utilize this information for further investigation and process optimization. The provided protocols and data are based on published synthetic routes and should be adapted and optimized for specific laboratory conditions and scales.
References
FL118: A Technical Guide to a Novel Camptothecin Analog Redefining Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel synthetic analog of camptothecin, has emerged as a promising anti-cancer agent with a unique mechanism of action that overcomes limitations of traditional chemotherapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the intricate signaling pathways modulated by FL118. It details the experimental protocols for key assays used to characterize its activity and presents a comprehensive summary of its efficacy in various cancer models. Through a detailed exploration of its function as a "molecular glue degrader" of the oncoprotein DDX5 and its impact on the p53 signaling network, this document serves as a critical resource for researchers engaged in the development of next-generation cancer therapies.
Introduction
FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct derivative of camptothecin, a natural product with potent anti-tumor activity.[1] Unlike its predecessors, such as irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 exhibits a novel mechanism of action, rendering it effective against tumors resistant to conventional therapies.[2] It was identified through high-throughput screening of small molecule libraries using a survivin gene promoter-driven luciferase reporting system.[1] This guide delineates the chemical and biological characteristics of FL118, offering a comprehensive resource for the scientific community.
Chemical Structure and Physicochemical Properties
FL118 is characterized by a distinctive 10,11-methylenedioxy group, which is crucial for its unique biological activity.[1]
| Property | Value | Reference |
| IUPAC Name | (4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [3] |
| Synonyms | FL-118, 10,11-(Methylenedioxy)-20(S)-camptothecin | [4][5] |
| CAS Number | 151636-76-9, 135415-73-5 | [3][4] |
| Chemical Formula | C21H16N2O6 | [3] |
| Molecular Weight | 392.37 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |
Biological Properties and Mechanism of Action
FL118's primary mechanism of action is centered on its function as a "molecular glue degrader."[6] It directly binds to the oncoprotein DDX5 (p68 RNA helicase), leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[6] The degradation of DDX5, a master regulator of various oncogenic proteins, results in the downstream suppression of multiple cancer survival proteins, including:
-
Inhibitor of Apoptosis Proteins (IAPs): Survivin, XIAP, and cIAP2[5]
-
Bcl-2 Family Proteins: Mcl-1[5]
-
Oncogenes: c-Myc and mutant KRAS[6]
This multi-targeted approach contributes to FL118's potent anti-tumor activity across a wide range of cancer types, independent of their p53 status.[5]
Signaling Pathways
FL118's interaction with cellular machinery leads to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: FL118-mediated degradation of DDX5 via the ubiquitin-proteasome pathway.
Furthermore, FL118 has been shown to activate the p53 tumor suppressor pathway. It promotes the degradation of MdmX, a negative regulator of p53, thereby leading to p53 activation and subsequent cell-cycle arrest or apoptosis.[7]
Caption: FL118 activates the p53 pathway by promoting MdmX degradation.
In Vitro and In Vivo Efficacy
FL118 has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values often in the nanomolar range.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [8] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [8] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [8] |
| HCT-116 | Colorectal Cancer | < 6.4 | [9] |
| MCF-7 | Breast Cancer | < 6.4 | [9] |
| HepG-2 | Liver Cancer | < 6.4 | [9] |
| ES-2 | Ovarian Cancer | Lower than SK-O-V3 | [8] |
| SK-O-V3 | Ovarian Cancer | - | [8] |
| 2008 | Ovarian Cancer | 37.28 | [8] |
In Vivo Antitumor Activity
In preclinical xenograft models, FL118 has shown superior anti-tumor efficacy compared to irinotecan.[10] For instance, in a LOVO colorectal cancer xenograft model, weekly administration of 0.75 mg/kg FL118 resulted in a more than two-fold reduction in tumor weight compared to the control group.[4] Furthermore, FL118 was effective in irinotecan-resistant tumor models, reducing tumor size by nearly 40%.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used in the evaluation of FL118.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies investigating FL118's effect on cancer cell proliferation.[11]
-
Cell Seeding: Seed cancer cells (e.g., A549, H520) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of FL118 (e.g., 0, 1, 10, 50, 100, 200 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the general steps for assessing protein expression levels as affected by FL118 treatment.[8]
-
Cell Lysis: Treat cells with FL118 at desired concentrations (e.g., 10 and 100 nM) for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, DDX5, p53, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a method to determine the effect of FL118 on cell cycle distribution.[4]
-
Cell Treatment and Harvesting: Culture cells in a 60 mm dish and treat with FL118. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in 70% cold ethanol for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Human Tumor Xenograft Model
This protocol describes a typical in vivo efficacy study of FL118.[4]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LOVO) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer FL118 (e.g., 0.5 and 0.75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneally) and schedule (e.g., once weekly).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Experimental and Discovery Workflows
The discovery and characterization of FL118 involved a systematic workflow, from initial screening to detailed mechanistic studies.
Caption: A logical workflow for the discovery and characterization of FL118.
Conclusion
FL118 represents a significant advancement in the field of oncology, offering a novel therapeutic strategy that targets key cancer survival pathways and overcomes mechanisms of drug resistance. Its unique ability to act as a molecular glue to induce the degradation of the oncoprotein DDX5 sets it apart from other camptothecin analogs. The comprehensive data on its chemical properties, biological activities, and efficacy, coupled with detailed experimental protocols, provide a solid foundation for further research and development. This technical guide serves as a valuable resource for scientists working to translate the promise of FL118 into effective clinical applications for the treatment of a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of 10,11-Methylenedioxy-20-camptothecin as a Topoisomerase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Methylenedioxy-20-camptothecin, a semi-synthetic analog of the natural alkaloid camptothecin, has emerged as a highly potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of this compound, also known as FL118, focusing on its mechanism of action, synthesis, and preclinical anti-cancer activity. We present a compilation of its cytotoxic efficacy across various cancer cell lines, detailed experimental protocols for key biological assays, and visual representations of its synthesis and proposed signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anti-cancer therapeutics.
Introduction
Camptothecin and its derivatives have long been a cornerstone in cancer chemotherapy, primarily through their ability to inhibit topoisomerase I (Top1). This enzyme relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecins stabilize the covalent complex between Top1 and DNA (the "cleavable complex"), leading to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells[1]. 10,11-Methylenedioxy-20-camptothecin (FL118) is a structurally distinct analog characterized by a methylenedioxy bridge on the A-ring of the camptothecin core. This modification has been shown to significantly enhance its anti-cancer properties compared to the parent compound and other clinically used derivatives[2].
Mechanism of Action
The primary mechanism of action of 10,11-Methylenedioxy-20-camptothecin is the inhibition of topoisomerase I. By binding to the Top1-DNA complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks are subsequently converted into cytotoxic double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.
Beyond its direct effect on topoisomerase I, emerging evidence suggests that 10,11-Methylenedioxy-20-camptothecin also modulates the expression of key proteins involved in apoptosis and cell survival. Notably, it has been shown to downregulate the expression of anti-apoptotic proteins such as survivin, Mcl-1, Bcl-2, and XIAP (X-linked inhibitor of apoptosis protein)[3][4]. This dual mechanism of inducing DNA damage and concurrently suppressing survival pathways likely contributes to its superior potency.
Synthesis
The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedländer annulation, a classic method for constructing quinoline rings. The process involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
A common synthetic route involves the reaction of 2-amino-4,5-(methylenedioxy)benzaldehyde with a tricyclic ketone, known as the "tricyclic keto lactone" or "camptothecin synthon". This condensation reaction, often carried out in the presence of a catalyst such as p-toluenesulfonic acid, leads to the formation of the pentacyclic core of 10,11-Methylenedioxy-20-camptothecin.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of 10,11-Methylenedioxy-20-camptothecin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Human Lung Carcinoma | 8.94 ± 1.54 | [5] |
| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | [5] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [5] |
| HT-29 | Human Colon Carcinoma | 25 | [2] |
| NCI-H446 | Human Small Cell Lung Cancer | 1.37 - 122.48 (for derivatives) | [3] |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from standard methodologies for assessing cell viability[4][6].
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
10,11-Methylenedioxy-20-camptothecin (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with serial dilutions of 10,11-Methylenedioxy-20-camptothecin and a vehicle control (DMSO) for 72 hours.
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control and determine the IC50 value.
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This protocol is a generalized procedure based on established methods for assessing topoisomerase I inhibition.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
10,11-Methylenedioxy-20-camptothecin
-
Loading dye (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of 10,11-Methylenedioxy-20-camptothecin.
-
Initiate the reaction by adding purified human topoisomerase I (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding loading dye containing SDS and proteinase K to digest the enzyme.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, representing the stabilized cleavable complex.
Western Blot Analysis for Apoptotic Proteins
This protocol outlines the general steps for detecting changes in protein expression following treatment.
Materials:
-
Cancer cells treated with 10,11-Methylenedioxy-20-camptothecin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-Bcl-2, anti-XIAP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathway
10,11-Methylenedioxy-20-camptothecin induces apoptosis through a multi-faceted signaling cascade that involves both DNA damage-induced pathways and the direct modulation of apoptotic regulators.
Conclusion
10,11-Methylenedioxy-20-camptothecin represents a promising lead compound in the development of next-generation topoisomerase I inhibitors for cancer therapy. Its enhanced potency, attributed to both potent Top1 inhibition and the downregulation of key survival proteins, warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and the elucidation of its broader effects on cancer cell signaling networks.
References
- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
FL118: A Potent Survivin Inhibitor with Broad Anti-Cancer Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action that extends beyond its initial identification as a survivin inhibitor. This technical guide provides a comprehensive overview of FL118, focusing on its core mechanism, impact on key signaling pathways, and efficacy in preclinical models. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of FL118's effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.
Core Mechanism of Action: Beyond Survivin Inhibition
FL118 was initially identified through high-throughput screening as a potent inhibitor of survivin gene expression.[1] Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance. FL118 selectively inhibits survivin promoter activity at concentrations as low as 0.1–1 nM.[2][3]
However, the anti-cancer activity of FL118 is not solely dependent on survivin inhibition. It exhibits a multi-targeted approach by downregulating other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1][4] This broad-spectrum inhibition of pro-survival proteins contributes to its superior anti-tumor efficacy compared to other camptothecin derivatives like irinotecan and topotecan.[5]
A pivotal discovery has revealed that FL118 functions as a "molecular glue degrader."[6][7] It directly binds to the oncoprotein DDX5 (p68), inducing its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[6][8] DDX5 is a master regulator of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[7] By promoting the degradation of DDX5, FL118 effectively shuts down a critical node in cancer cell survival and proliferation.
Quantitative Data on FL118 Efficacy
The following tables summarize the quantitative data on the efficacy of FL118 in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [9] |
| MCF-7 | Breast Cancer | < 6.4 | [9] |
| HepG-2 | Liver Cancer | < 6.4 | [9] |
| A549 | Lung Cancer | 8.94 ± 1.54 | [10] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [10] |
| RM-1 | Mouse Prostate Cancer | 69.19 ± 8.34 | [10] |
Table 2: Effective Concentrations of FL118 for Protein Inhibition (Western Blot)
| Target Protein | Cell Line | FL118 Concentration | Duration of Treatment | Reference |
| Survivin | EKVX, HCT-8 | 10-100 nM | 24 hours | [2] |
| Mcl-1 | PC-3, HCT-8 | 10-100 nM | 24 hours | [2] |
| XIAP | HCT-8 | 10-100 nM | 24 hours | [2] |
| cIAP2 | HCT-8 | 10-100 nM | 24 hours | [2] |
| DDX5 | SW620, Mia Paca-2 | 10-100 nM | 24 hours | [8] |
Table 3: In Vivo Antitumor Activity of FL118 in Xenograft Models
| Xenograft Model | Cancer Type | FL118 Dose and Schedule | Tumor Growth Inhibition | Reference |
| LOVO | Colorectal Cancer | 0.75 mg/kg, once weekly | Over twofold reduction in tumor weight | [11] |
| LOVO SN38R | Colorectal Cancer | Not specified | Nearly 40% reduction in tumor size | [11] |
| FaDu | Head and Neck Cancer | 3.5 mg/kg and 5 mg/kg, weekly x 4 | Tumor regression | [12] |
| SW620 | Colorectal Cancer | 3.5 mg/kg and 5 mg/kg, weekly x 4 | Tumor regression | [12] |
| MSTO-211H | Mesothelioma | 1.5 mg/kg (daily x 5, q2 x 5) and 5 mg/kg (weekly x 4) | Tumor regression and potential cure | [13] |
Key Signaling Pathways Modulated by FL118
FL118 impacts several critical signaling pathways that are frequently dysregulated in cancer.
Inhibition of Pro-Survival Pathways
As a potent inhibitor of survivin, Mcl-1, XIAP, and cIAP2, FL118 effectively blocks the intrinsic and extrinsic apoptosis pathways, leading to cancer cell death.
Caption: FL118-mediated inhibition of IAP and Bcl-2 family proteins.
Degradation of DDX5 and Downstream Effects
The "molecular glue" activity of FL118 triggers the degradation of the DDX5 oncoprotein, leading to the downregulation of a host of oncogenic factors.
Caption: FL118 as a molecular glue degrader of DDX5.
Modulation of PI3K/AKT/mTOR and DNA Repair Pathways
FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10] Furthermore, by downregulating survivin, FL118 also suppresses the expression of RAD51, a key protein in the homologous recombination DNA repair pathway.[11] This suggests a potential synergistic effect when combined with DNA-damaging agents or PARP inhibitors.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 10,11-Methylenedioxy-20-camptothecin Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, has been a cornerstone in the development of anticancer therapeutics. Its potent inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and transcription, has led to the development of clinically approved drugs like irinotecan and topotecan. However, challenges such as poor solubility, instability of the active lactone ring, and the emergence of drug resistance have spurred the development of new analogs. Among these, 10,11-Methylenedioxy-20-camptothecin (FL118) has emerged as a particularly promising derivative, exhibiting superior efficacy in various cancer models. This technical guide provides a comprehensive overview of FL118 and its derivatives, focusing on their synthesis, biological activity, mechanism of action, and relevant experimental protocols.
Core Compound: 10,11-Methylenedioxy-20-camptothecin (FL118)
FL118 is a semi-synthetic derivative of camptothecin characterized by a methylenedioxy bridge at the 10 and 11 positions of the A-ring. This structural modification significantly enhances its anticancer properties.
Synthesis of the Core Compound
The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedländer annulation reaction. This involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with a tricyclic ketone, followed by the introduction of the E-ring. The chirality at the C20 position is crucial for its biological activity, with the (S)-enantiomer being the more active form.
Mechanism of Action
While initially identified as a topoisomerase I inhibitor, emerging evidence suggests that FL118 and its analogs possess a multi-faceted mechanism of action that contributes to their potent antitumor activity.[1][2]
Topoisomerase I Inhibition
Like its parent compound, FL118 stabilizes the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.
Downregulation of Oncoproteins
A key feature of FL118 and its derivatives is their ability to downregulate the expression of several key anti-apoptotic and pro-survival proteins, including:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. FL118 has been shown to inhibit survivin expression at the transcriptional level.[1][3]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is another critical survival factor for many cancer cells. FL118 treatment leads to a significant reduction in Mcl-1 protein levels.
-
XIAP and cIAP2: Other members of the IAP family that are also downregulated by FL118.
This broad-spectrum inhibition of key survival proteins likely contributes to the enhanced potency and ability of FL118 to overcome drug resistance.
Below is a diagram illustrating the signaling pathways affected by 10,11-Methylenedioxy-20-camptothecin and its derivatives.
Caption: Signaling pathways of FL118 and its derivatives.
Derivatives and Analogs: Structure-Activity Relationship
Numerous derivatives of FL118 have been synthesized to improve its pharmacological properties, including solubility, stability, and tumor-targeting capabilities. Modifications have primarily focused on the 20-hydroxyl group.
Glycoside Derivatives
Glycosylation at the C-20 position has been explored to enhance water solubility and modulate the pharmacokinetic profile. These derivatives often act as prodrugs, releasing the active FL118 upon enzymatic cleavage in vivo.
Heterocyclic Derivatives
Coupling various heterocyclic moieties to the C-20 position through a linker has yielded compounds with potent cytotoxic activities. The nature of the heterocyclic ring and the linker can significantly influence the compound's potency and selectivity.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of FL118 and some of its representative derivatives against various human cancer cell lines.
Table 1: IC50 Values of FL118 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 8.94 ± 1.54 |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 |
| NCI-H446 | Small Cell Lung Cancer | Data not available |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |
Table 2: IC50 Values of 20-Substituted FL118 Derivatives in A549 Cells
| Compound | R Group at C-20 | IC50 (nM) |
| 12e | Glycine-coupled heterocyclic ring | 1.37 - 38.71 |
| 11b | Rhamnoside | 83 |
Table 3: IC50 Values of 20-Substituted FL118 Derivatives in RM-1 Cells
| Compound | R Group at C-20 | IC50 (nM) |
| 11b | Rhamnoside | 48.27 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of 10,11-Methylenedioxy-20-camptothecin derivatives.
The general workflow for the preclinical evaluation of these compounds is illustrated in the diagram below.
Caption: Preclinical evaluation workflow for FL118 derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, Bcl-2, actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
10,11-Methylenedioxy-20-camptothecin (FL118) and its derivatives represent a promising new generation of anticancer agents. Their enhanced potency, multi-targeted mechanism of action, and ability to overcome drug resistance make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued exploration and optimization of this important class of compounds.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of 10,11-Methylenedioxy-20-camptothecin (FL118): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a novel analog of camptothecin with significant preclinical antitumor activity across a range of cancer models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data available for FL118 and its derivatives, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Camptothecin and its derivatives are a class of anticancer agents that primarily target topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] 10,11-Methylenedioxy-20-camptothecin (FL118) is a structurally distinct analog that has demonstrated superior efficacy in preclinical studies compared to clinically used camptothecins like irinotecan and topotecan.[1][6] A key challenge in the development of camptothecin analogs is their poor water solubility and associated toxicities, issues that are also being addressed in the preclinical evaluation of FL118 and its derivatives.[2][7]
Mechanism of Action
FL118 exhibits a multi-faceted mechanism of action. While it retains the ability to inhibit topoisomerase I, a hallmark of the camptothecin family, its potent antitumor activity is also attributed to the inhibition of several anti-apoptotic proteins.[6][8]
Key Molecular Targets:
-
Topoisomerase I (Top1): Like other camptothecins, FL118 stabilizes the Top1-DNA cleavage complex, leading to DNA single-strand breaks and subsequent cell death in rapidly dividing cancer cells.[8] However, some studies suggest that FL118's antitumor efficacy may not be solely dependent on its Top1 inhibitory activity.[6]
-
Survivin: FL118 has been shown to inhibit the expression of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in many cancers.[1][9]
-
Other Anti-Apoptotic Proteins: The compound also downregulates other key survival proteins, including Mcl-1, XIAP, and cIAP2.[2][7]
-
DDX5 (p68): FL118 has been found to bind to the oncoprotein DDX5, leading to its dephosphorylation and degradation. This, in turn, affects the expression of downstream targets like c-Myc and mutant Kras.[10]
The concerted inhibition of these targets leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[1][9][10]
In Vitro Efficacy
FL118 and its derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
Table 1: In Vitro Cytotoxicity of FL118 and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL118 | A-549 | Lung Carcinoma | 8.94 ± 1.54 | [10] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [10] | |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [10] | |
| HT-29 | Colon Carcinoma | 25 | [8] | |
| Derivative 11b | A-549 | Lung Carcinoma | 83 | [1] |
| MDA-MB-231 | Breast Carcinoma | >1000 | [1] | |
| RM-1 | Mouse Prostate Carcinoma | 48.27 | [1][3][9] | |
| Derivative 12e | A549 | Lung Carcinoma | 1.37 - 38.71 | [2] |
| NCI-H446 | Small Cell Lung Cancer | Not specified | [2] |
Note: Derivative 11b is a 10,11-methylenedioxy-camptothecin rhamnoside. Derivative 12e is a 20-substituted FL118 derivative coupled with a heterocyclic ring through glycine.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of FL118 and its derivatives.
Table 2: In Vivo Antitumor Activity of FL118 Derivatives
| Compound | Animal Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) % | Apparent Toxicity | Reference |
| Derivative 11b | RM-1 Mouse Model | Prostate Cancer | 9 mg/kg | 44.9 | Not apparent | [1][3][9][11] |
| Derivative 12e | NCI-H446 Xenograft | Small Cell Lung Cancer | Not specified | Similar to FL118 | Lower than FL118 | [2][7] |
| Derivative 12e | A549 Xenograft | Lung Carcinoma | Not specified | Similar to FL118 | Lower than FL118 | [2] |
digraph "In_Vivo_Xenograft_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General In Vivo Xenograft Experimental Workflow", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; injection [label="Subcutaneous Injection\nof Cells into Mice"]; tumor_growth [label="Tumor Growth to\nPalpable Size"]; randomization [label="Randomization of Mice\ninto Treatment Groups"]; treatment [label="Treatment with Vehicle,\nFL118, or Derivatives"]; monitoring [label="Tumor Volume and\nBody Weight Monitoring"]; endpoint [label="Endpoint Reached\n(e.g., Tumor Size Limit)"]; analysis [label="Tumor Excision and\nFurther Analysis"]; end [label="Data Analysis and\nConclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> injection; injection -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of key methodologies employed in the evaluation of FL118.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., FL118, its derivatives) for a specified duration (e.g., 72 hours).[12]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on their expression levels.
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., survivin, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels, often normalized to a loading control like β-actin.[9]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][9]
Conclusion and Future Directions
The preclinical data for 10,11-Methylenedioxy-20-camptothecin (FL118) and its derivatives are promising, demonstrating potent in vitro and in vivo antitumor activity. The compound's multi-targeted mechanism of action, particularly its ability to downregulate key anti-apoptotic proteins in addition to inhibiting topoisomerase I, suggests it may overcome some of the resistance mechanisms associated with traditional camptothecins.
Further preclinical development should focus on comprehensive pharmacokinetic and toxicology studies to establish a clear therapeutic window. The poor water solubility of FL118 remains a challenge, and the development of novel formulations or more soluble derivatives will be critical for its clinical translation.[2] The encouragingly low toxicity profile of some derivatives in vivo warrants further investigation and optimization.[7] Overall, FL118 represents a promising platform for the development of a new generation of camptothecin-based anticancer therapies.
References
- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase I (Top1) | RTI [rti.org]
- 7. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10,11-Methylenedioxycamptothecin, a topoisomerase I inhibitor of increased potency: DNA damage and correlation to cytotoxicity in human colon carcinoma (HT-29) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [PDF] Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
FL118 Molecular Targets in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analogue, has demonstrated significant antitumor activity across a range of cancer types, including those resistant to conventional therapies.[1] Its unique mechanism of action, which extends beyond topoisomerase I inhibition, involves the modulation of key cancer survival pathways. This technical guide provides a comprehensive overview of the molecular targets of FL118 in tumor cells, detailing the experimental methodologies used to elucidate these interactions and presenting key quantitative data.
Core Molecular Targets of FL118
FL118 exerts its anticancer effects by targeting multiple proteins crucial for tumor cell survival and proliferation. The primary and downstream molecular targets are summarized below.
| Target Category | Molecular Target | Effect of FL118 |
| Direct Binding Target | DDX5 (p68 RNA helicase) | Binds to, dephosphorylates, and induces proteasomal degradation of DDX5.[2][3] |
| Inhibitor of Apoptosis (IAP) Proteins | Survivin (BIRC5) | Downregulates expression.[4] |
| Mcl-1 | Downregulates expression.[4] | |
| XIAP | Downregulates expression.[4] | |
| cIAP2 | Downregulates expression.[4] | |
| Cell Cycle Regulators | Cyclin B1 | Reduces protein expression, leading to G2/M phase arrest. |
| Drug Resistance Proteins | ERCC1 | Downregulates expression.[5] |
| P-glycoprotein (P-gp) | Downregulates expression.[5] | |
| ABCG2 | Downregulates mRNA and protein expression.[5] |
Quantitative Data: In Vitro Cytotoxicity of FL118
The cytotoxic effects of FL118 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Human Lung Carcinoma | 8.94 ± 1.54 |
| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |
Data sourced from MedChemExpress product information.[2]
Signaling Pathways Modulated by FL118
FL118 has been shown to interfere with critical signaling pathways that drive tumor growth and survival.
DDX5-Mediated Downregulation of Oncogenic Proteins
The direct interaction of FL118 with DDX5 is a key mechanism leading to the downregulation of several oncogenic proteins. DDX5 acts as a master regulator, and its degradation by FL118 disrupts the expression of its downstream targets.[3]
Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of multiple oncogenic proteins.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
FL118 has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism in cancer.[2]
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 10,11-Methylenedioxy-20-camptothecin Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent camptothecin analog with significant antitumor activity.[1] Unlike other camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a distinct mechanism of action by selectively inhibiting the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2] This inhibition leads to the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for assessing the cytotoxicity of 10,11-Methylenedioxy-20-camptothecin using the Sulforhodamine B (SRB) assay and for characterizing its apoptotic effects via Annexin V staining.
Data Presentation
The cytotoxic effects of 10,11-Methylenedioxy-20-camptothecin (FL118) and a comparator, Irinotecan, were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data indicates that FL118 exhibits potent cytotoxicity, often superior to that of Irinotecan.[4]
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| A-549 | Human Lung Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 8.94 ± 1.54 |
| Irinotecan | 9140 ± 760 | ||
| MDA-MB-231 | Human Breast Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 24.73 ± 13.82 |
| Irinotecan | 4530 ± 320 | ||
| RM-1 | Mouse Prostate Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 69.19 ± 8.34 |
| Irinotecan | 1260 ± 110 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the determination of cell viability following treatment with 10,11-Methylenedioxy-20-camptothecin using the SRB assay, which measures cell density by staining total cellular protein.
Materials:
-
Human cancer cell lines (e.g., A-549, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
10,11-Methylenedioxy-20-camptothecin (FL118)
-
Irinotecan (as a comparator)
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 10,11-Methylenedioxy-20-camptothecin in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance of the blank wells.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Annexin V-FITC Apoptosis Assay
This protocol describes the detection of apoptosis induced by 10,11-Methylenedioxy-20-camptothecin through the externalization of phosphatidylserine, detected by Annexin V-FITC staining and flow cytometry.
Materials:
-
Human cancer cell lines (e.g., A-549)
-
Complete cell culture medium
-
10,11-Methylenedioxy-20-camptothecin (FL118)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of 10,11-Methylenedioxy-20-camptothecin (e.g., 10 nM, 100 nM) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate between:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Visualization of Pathways and Workflows
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives [mdpi.com]
- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FL118 in a Colon Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FL118, a novel camptothecin analogue, in preclinical colon cancer xenograft models. This document outlines the mechanism of action of FL118, detailed protocols for establishing and treating colon cancer xenografts, and expected outcomes based on available preclinical data.
Introduction to FL118
FL118 is a potent anti-cancer agent that has demonstrated superior efficacy compared to other FDA-approved camptothecin analogues like irinotecan and topotecan in preclinical models of human colon cancer.[1][2] Its mechanism of action is multifaceted, targeting key survival pathways in cancer cells. Unlike traditional camptothecins that primarily inhibit DNA topoisomerase 1 (TOP1), FL118's potent anti-tumor effects are attributed to its ability to selectively inhibit the expression of several anti-apoptotic proteins.[1][2][3]
Mechanism of Action
FL118's anti-cancer activity is largely independent of p53 status and stems from its ability to downregulate multiple inhibitor of apoptosis proteins (IAPs) and anti-apoptotic Bcl-2 family members.[4][5] Key molecular targets of FL118 include:
-
Survivin: A critical protein for cell division and apoptosis inhibition. FL118 was initially identified as a potent inhibitor of survivin expression.[1][6]
-
Mcl-1, XIAP, and cIAP2: FL118 selectively inhibits the expression of these key anti-apoptotic proteins, promoting programmed cell death.[4][5][7]
-
p53 Signaling: In p53 wild-type cancer cells, FL118 can activate the p53 tumor suppressor pathway by promoting the degradation of its negative regulator, MdmX.[1][2][6][8] This can lead to p53-dependent senescence. In the absence of functional p53, FL118 induces p53-independent apoptosis.[1][2][6]
-
Homologous Recombination Repair: FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51 through the suppression of survivin. This suggests a potential to overcome resistance to other DNA-damaging agents like irinotecan.[9][10]
Data Presentation: In Vivo Efficacy of FL118 in Colon Cancer Xenograft Models
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor efficacy of FL118 in different colon cancer xenograft models.
Table 1: Efficacy of FL118 in the SW620 Colon Cancer Xenograft Model
| Dosage | Administration Route | Schedule | Starting Tumor Volume (mm³) | Outcome | Reference |
| 1.5 mg/kg | Intravenous (i.v.) | daily x 5 | 200 - 250 | Tumor regression | [11] |
| 2.5 mg/kg | Intravenous (i.v.) | daily x 5 | 200 - 250 | Tumor regression | [11] |
| 3.5 mg/kg | Intravenous (i.v.) | weekly x 4 | 200 - 250 | Tumor regression | [9] |
| 5 mg/kg | Intravenous (i.v.) | weekly x 4 | 200 - 250 | Tumor regression | [9] |
| 1.5 mg/kg | Intraperitoneal (i.p.) | weekly x 4 | 1500 - 2000 | Elimination of large tumors | [12] |
Table 2: Efficacy of FL118 in the HCT-8 Colon Cancer Xenograft Model
| Dosage | Administration Route | Schedule | Starting Tumor Volume (mm³) | Outcome | Reference |
| MTD | Intraperitoneal (i.p.) | single dose | 200 - 250 | Superior tumor growth inhibition compared to other clinical drugs | [12] |
Table 3: Efficacy of FL118 in the LOVO Colon Cancer Xenograft Model
| Dosage | Administration Route | Schedule | Outcome | Reference |
| 0.5 mg/kg | Not Specified | once weekly | Inhibited tumor growth | [4] |
| 0.75 mg/kg | Not Specified | once weekly | Over twofold reduction in average tumor weight | [4] |
| Not Specified | Not Specified | Not Specified | Nearly 40% reduction in tumor size in irinotecan-resistant tumors | [4] |
Table 4: Efficacy of FL118 in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer (CRC)
| Dosage | Administration Route | Schedule | Outcome | Reference |
| 2.5 mg/kg | Oral | weekly x 4 | Tumor growth inhibition | [5] |
| 5 mg/kg | Oral | weekly x 4 | Tumor growth inhibition | [5] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Colon Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using human colon carcinoma cell lines such as HCT116 or SW620.
Materials:
-
Human colon cancer cell lines (e.g., HCT116, SW620)
-
Cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for SW620) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6- to 8-week-old female athymic nude or SCID mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen colon cancer cell line according to standard protocols. Cells should be in the logarithmic growth phase at the time of harvesting.
-
Cell Harvesting and Preparation:
-
Trypsinize the cells and wash them twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.[1] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Group Randomization: Once the average tumor volume reaches approximately 100-250 mm³, randomize the mice into treatment and control groups.[6][9][11][12]
Protocol 2: Administration of FL118
This protocol provides guidelines for the preparation and administration of FL118 to tumor-bearing mice.
Materials:
-
FL118
-
Vehicle for solubilization (e.g., DMSO, saline, Tween-80, or specialized formulations for intravenous use)
-
Syringes and needles appropriate for the chosen administration route
FL118 Formulation:
-
For Intraperitoneal (i.p.) Injection: A common formulation involves dissolving FL118 in a vehicle consisting of 75% saline, 20% Tween-80, and 5% DMSO.[13]
-
For Intravenous (i.v.) Injection: Specialized Tween 80-free formulations are recommended to improve the therapeutic index.[9]
-
For Oral Administration (p.o.): FL118 can be formulated for oral gavage.[5][7]
Administration Procedure:
-
Preparation of FL118 Solution: Prepare the FL118 solution in the chosen vehicle at the desired concentration on the day of administration.
-
Administration: Administer FL118 to the mice via the selected route (i.p., i.v., or p.o.) according to the predetermined dosage and schedule.
-
Monitoring:
-
Continue to monitor tumor growth by caliper measurements throughout the treatment period.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: At the end of the study (defined by tumor size limits or duration of treatment), euthanize the mice according to IACUC guidelines. Tumors can then be excised, weighed, and processed for further analysis (e.g., histology, western blotting, etc.).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FL118 Mechanism of Action in Colon Cancer Cells.
References
- 1. 2.9. Xenograft model [bio-protocol.org]
- 2. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 3. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Xenograft model [bio-protocol.org]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 13. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Western Blot Analysis of Survivin Expression Following FL118 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for the apoptosis inhibitor protein, survivin, in cancer cells following treatment with the novel anti-cancer agent, FL118. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction
FL118 is a novel camptothecin analogue that has demonstrated potent anti-tumor activity in a variety of cancer models.[1][2] One of the key mechanisms of FL118's action is the targeted inhibition of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][3] Survivin is overexpressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[3][4] FL118 has been shown to downregulate survivin expression at both the mRNA and protein levels, leading to apoptosis and inhibition of tumor growth.[1][3] This document provides a detailed protocol for the analysis of survivin protein expression by Western blot in cancer cells treated with FL118.
Signaling Pathways Involving FL118 and Survivin
FL118 exerts its effects on survivin expression through a multi-faceted signaling cascade. A primary mechanism involves the binding of FL118 to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[2][5][6] DDX5 acts as a master regulator of several oncogenic proteins, including survivin.[1][6] By promoting the degradation of DDX5, FL118 effectively shuts down the transcriptional activation of the survivin gene (BIRC5).
Furthermore, FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation and is known to positively regulate survivin expression.[5][7][8] The inhibition of this pathway by FL118 contributes to the overall decrease in survivin levels and the induction of apoptosis.
Diagram of the FL118 Signaling Pathway Leading to Survivin Downregulation
Caption: FL118 signaling pathway leading to survivin downregulation.
Quantitative Data Summary
The following tables summarize the quantitative data on the downregulation of survivin protein expression in various cancer cell lines after treatment with FL118, as determined by Western blot analysis. The data is presented as a percentage of the control (untreated cells).
Table 1: Survivin Expression in EKVX Cells 24 Hours Post-FL118 Treatment [9]
| FL118 Concentration | Survivin Expression (% of Control) |
| 0 nM (Control) | 100% |
| 10 nM | 32% |
| 100 nM | 15% |
Table 2: Survivin Expression in HCT-8 Cells 24 Hours Post-FL118 Treatment [9]
| FL118 Concentration | Survivin Expression (% of Control) |
| 0 nM (Control) | 100% |
| 10 nM | 48% |
| 100 nM | 32% |
Table 3: Time-Course of Survivin Expression in HCT-8 Cells Treated with 100 nM FL118 [10]
| Treatment Time | Survivin Expression (% of Control) |
| 0 hours (Control) | 100% |
| 6 hours | 101% |
| 12 hours | 93% |
| 24 hours | 21% |
| 36 hours | 4% |
Experimental Protocols
Cell Culture and FL118 Treatment
-
Culture human cancer cell lines (e.g., EKVX, HCT-8, A549, H460) in appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 50-70% confluency.
-
Prepare stock solutions of FL118 in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of FL118 (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for the specified time points (e.g., 24, 48 hours).
Protein Extraction
-
After treatment, place the cell culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to each well or dish.[3]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.
Western Blot Analysis
-
SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.[3]
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against survivin (dilution as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (dilution as recommended by the manufacturer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the survivin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Express the results as a percentage of the untreated control.
-
Diagram of the Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 10,11-Methylenedioxy-20-camptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent, orally active analogue of camptothecin, a well-established inhibitor of topoisomerase I.[1][2] Camptothecins exert their anti-cancer effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks during replication and ultimately, cell cycle arrest and apoptosis.[2][3] FL118 has demonstrated significant antitumor activity in a variety of cancer cell lines and xenograft models.[4][5][6] Notably, FL118 has been shown to downregulate the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4] This application note provides a summary of the effects of FL118 on the cell cycle of cancer cells and detailed protocols for its analysis.
Data Presentation
Quantitative Analysis of FL118 on A549 Human Lung Carcinoma Cells
The following table summarizes the dose-dependent effect of FL118 on the cell cycle distribution of A549 cells after a 48-hour incubation period.[1]
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | Data not specified | Data not specified | Data not specified |
| 2.5 | Data not specified | Data not specified | Increased |
| 5 | Data not specified | Data not specified | Increased |
| 10 | Data not specified | Data not specified | Increased |
Note: While the specific percentages were not detailed in the source, it was consistently reported that FL118 treatment leads to a concentration-dependent increase in the G2/M cell population, indicating a cell cycle arrest at the G2/M phase.[1]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of A549 human lung carcinoma cells and subsequent treatment with 10,11-Methylenedioxy-20-camptothecin (FL118).
Materials:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
10,11-Methylenedioxy-20-camptothecin (FL118)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Preparation of FL118 Stock Solution: Prepare a 1 mM stock solution of FL118 in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, and 10 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest FL118 concentration.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with fresh medium containing the various concentrations of FL118 or the vehicle control.
-
Incubation: Incubate the treated cells for 48 hours under the same conditions.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of FL118-treated A549 cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
FL118-treated and control A549 cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following the 48-hour treatment, collect the cell culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. The data can be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol outlines the steps for detecting changes in the expression of key proteins involved in apoptosis (e.g., PARP, survivin) in FL118-treated cells.
Materials:
-
FL118-treated and control A549 cells (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-survivin, anti-PARP) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading. An increase in cleaved PARP and a decrease in survivin would be indicative of FL118-induced apoptosis.[1][5]
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis of FL118-treated cancer cells.
Caption: Signaling pathway of FL118-induced cell cycle arrest and apoptosis.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
- 6. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for In vivo Dosing and Administration of FL118 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of FL118 in murine models, drawing from established preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the efficacy, toxicity, and pharmacokinetics of this promising anti-cancer agent.
Introduction to FL118
FL118 is a novel camptothecin analogue that has demonstrated potent antitumor activity in a variety of cancer models. It functions as a selective inhibitor of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, and has also been shown to target the oncoprotein DDX5.[1][2] Its ability to induce tumor regression and overcome drug resistance makes it a compound of significant interest for cancer therapy research.[2][3]
In Vivo Dosing and Administration of FL118 in Mice
The successful in vivo application of FL118 is highly dependent on the formulation, administration route, and dosing schedule. Preclinical studies have explored various approaches to optimize its therapeutic index.
Formulations
The solubility and tolerability of FL118 in vivo are critically influenced by its formulation. Two primary formulations have been described in the literature:
-
Tween 80-based formulation (for Intraperitoneal administration): This formulation consists of FL118 dissolved in a vehicle of 5% DMSO, 10-20% Tween-80, and 75-85% saline.[4] While effective for intraperitoneal (i.p.) injections, this formulation is not ideal for clinical translation due to potential toxicity associated with Tween 80.[5]
-
Tween 80-free formulation (for Intravenous administration): A clinically compatible formulation has been developed for intravenous (i.v.) administration, which has shown an improved safety profile and allows for higher dosing.[5]
-
Oral formulation: An oral formulation of FL118 has also been developed, typically using a vehicle containing DMSO and hydroxypropyl-β-cyclodextrin in saline.[3]
Administration Routes and Dosing Schedules
FL118 has been administered to mice via intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes. The choice of administration route significantly impacts the maximum tolerated dose (MTD) and antitumor efficacy.
Table 1: Summary of FL118 In Vivo Dosing and MTD in Mice
| Administration Route | Formulation | Dosing Schedule | Maximum Tolerated Dose (MTD) | Mouse Strain | Reference |
| Intraperitoneal (i.p.) | Tween 80-based | daily x 5 | 0.2 mg/kg | SCID | [5] |
| Intraperitoneal (i.p.) | Tween 80-based | every other day x 3 (q2d x 3) | 0.5 mg/kg | SCID | [5] |
| Intraperitoneal (i.p.) | Tween 80-based | weekly x 4 (qw x 4) | 1.5 mg/kg | SCID | [5] |
| Intravenous (i.v.) | Tween 80-free | daily x 5 | 1.5 mg/kg | SCID | [5] |
| Intravenous (i.v.) | Tween 80-free | every other day x 5 (q2d x 5) | 1.5 - 2.0 mg/kg | SCID | [5] |
| Intravenous (i.v.) | Tween 80-free | weekly x 4 (qw x 4) | 5.0 mg/kg | SCID | [5] |
| Oral (p.o.) | Not specified | weekly x 4 (qw x 4) | 10 mg/kg | SCID | [3] |
| Oral (p.o.) | Not specified | weekly x 4 (qw x 4) | 10 mg/kg | BALB/cj | [3] |
Table 2: Antitumor Efficacy of FL118 in Human Tumor Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Dose | Outcome | Reference |
| FaDu (Head & Neck) | Intravenous (i.v.) | every other day x 5 (q2d x 5) | 1.5 mg/kg & 2.5 mg/kg | Significant tumor growth inhibition | [4] |
| SW620 (Colon) | Intravenous (i.v.) | every other day x 5 (q2d x 5) | 1.5 mg/kg & 2.5 mg/kg | Significant tumor growth inhibition | [4] |
| FaDu (Head & Neck) | Intravenous (i.v.) | weekly x 4 (qw x 4) | 3.5 mg/kg & 5.0 mg/kg | Significant tumor growth inhibition | [6] |
| SW620 (Colon) | Intravenous (i.v.) | weekly x 4 (qw x 4) | 3.5 mg/kg & 5.0 mg/kg | Significant tumor growth inhibition | [6] |
| Pancreatic Cancer PDX | Intraperitoneal (i.p.) | weekly x 4 (qw x 4) | Not specified | Overcame treatment resistance | [3] |
| ES-2 (Ovarian) | Oral (p.o.) | weekly for 20 days | 5 mg/kg & 10 mg/kg | Dose-dependent tumor suppression | [1] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration of FL118
Objective: To administer FL118 via the intraperitoneal route to tumor-bearing mice.
Materials:
-
FL118
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 27-30 gauge needles
-
Animal scale
-
Tumor-bearing mice (e.g., SCID mice with human tumor xenografts)
Procedure:
-
Formulation Preparation (Tween 80-based):
-
Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).[4]
-
In a sterile tube, prepare the final injection solution by diluting the FL118 stock solution in a vehicle containing Tween-80 and saline to achieve the desired final concentration (e.g., 0.05 mg/mL FL118, 5% DMSO, 20% Tween-80, and 75% saline).[5][7]
-
Prepare a vehicle control solution containing the same concentrations of DMSO, Tween-80, and saline without FL118.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdominal area.
-
-
Injection:
-
Draw the calculated volume of the FL118 formulation or vehicle control into a syringe.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume regularly using calipers.
-
Protocol for Intravenous (i.v.) Administration of FL118
Objective: To administer FL118 via the intravenous route to tumor-bearing mice.
Materials:
-
FL118 (Tween 80-free formulation)
-
Sterile Saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Tumor-bearing mice
Procedure:
-
Formulation Preparation (Tween 80-free):
-
Prepare the FL118 solution according to the manufacturer's instructions or the specific protocol for the Tween 80-free formulation.
-
Prepare a vehicle control solution.
-
-
Animal Preparation:
-
Weigh each mouse to determine the injection volume.
-
Place the mouse in a restrainer to immobilize it and expose the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
-
Injection:
-
Draw the calculated volume of the FL118 formulation or vehicle control into a syringe.
-
Position the needle bevel-up and insert it into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
-
Monitoring:
-
Monitor the mice for any immediate adverse reactions and long-term toxicity.
-
Measure tumor volume regularly.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of FL118 in a mouse xenograft model.
FL118 Signaling Pathway Inhibition
Caption: Simplified diagram of FL118's mechanism of action through the inhibition of key anti-apoptotic and oncogenic proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of FL118 versus irinotecan in nude mice bearing human colon and head-&-neck tumor xenografts. [figshare.com]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with 10,11-Methylenedioxy-20-camptothecin (FL118)
Audience: Researchers, scientists, and drug development professionals.
Introduction
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent, orally active analogue of camptothecin that has demonstrated significant anti-tumor activity.[1][2] Unlike traditional camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a unique mechanism of action by selectively inhibiting the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][3][4] This multi-targeted approach makes FL118 a promising candidate for cancer therapy, particularly in drug-resistant tumors. The induction of apoptosis, or programmed cell death, is a key indicator of the efficacy of FL118. These application notes provide a detailed overview and protocols for quantifying apoptosis in cancer cells following treatment with FL118.
Mechanism of Action of FL118-Induced Apoptosis
FL118 induces apoptosis through a p53-independent mechanism, making it effective in a wide range of tumors regardless of their p53 status.[1][3] A key molecular target of FL118 is the oncoprotein DDX5 (p68), an RNA helicase.[5] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation.[5] DDX5 acts as a master regulator of several oncogenic proteins, and its degradation by FL118 results in the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[1][5][6] This disruption of the cellular anti-apoptotic machinery ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.
Caption: FL118 signaling pathway leading to apoptosis.
Data Presentation
The following tables summarize the quantitative data on apoptosis induction by FL118 in various cancer cell lines.
Table 1: Apoptosis Induction Measured by Annexin V-FITC/PI Staining
| Cell Line | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| A549 (Non-Small Cell Lung Cancer) | 10 | 48 | Increased (specific % not provided) | [7] |
| 20 | 48 | Increased (specific % not provided) | [7] | |
| H520 (Non-Small Cell Lung Cancer) | 10 | 48 | Increased (specific % not provided) | [7] |
| 20 | 48 | Increased (specific % not provided) | [7] | |
| HPAF-II (Pancreatic Cancer) | 20 | 48 | 10.3 | [8] |
| BxPC-3 (Pancreatic Cancer) | 20 | 48 | 17.3 | [8] |
Table 2: Caspase-3/7 Activity in Response to FL118 Treatment
| Cell Line | Concentration | Treatment Time (h) | Outcome | Reference |
| MCL cell lines | Not specified | 24 | Induced caspase 3/7 activity | [9] |
| HCT-8 (Colon Cancer) | 10 nM | 24 | Increased activated caspase-3 | [10] |
| TNBC cell lines | Not specified | Not specified | Increased active Caspase-3/7 levels |
Table 3: DNA Fragmentation Assessed by TUNEL Assay
| Cell Line | Concentration | Treatment Time (h) | Outcome | Reference |
| Not specified in reviewed literature | - | - | - | - |
Note: Specific quantitative data from TUNEL assays following FL118 treatment were not found in the reviewed literature. However, given the evidence of caspase activation and PARP cleavage, it is highly probable that FL118 induces DNA fragmentation detectable by the TUNEL assay.
Experimental Protocols
A general workflow for assessing apoptosis in cells treated with FL118 is outlined below.
Caption: General experimental workflow for apoptosis assays.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells by flow cytometry.
Materials:
-
FL118 (10,11-Methylenedioxy-20-camptothecin)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of FL118 (e.g., 0, 10, 20, 50, 100 nM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, using a luminescent assay.
Materials:
-
FL118
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with a range of FL118 concentrations for the desired time points. Include appropriate controls.
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Luminescent Reaction:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells (medium + reagent) from all experimental wells.
-
Express the data as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA. This protocol is for fluorescence microscopy.
Materials:
-
FL118
-
Cancer cell line of interest cultured on coverslips or in chamber slides
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, TMR red, Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate or in chamber slides.
-
Treat the cells with FL118 as described in the previous protocols. Include positive (e.g., DNase I treatment) and negative (vehicle) controls.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by adding the enzyme (Terminal Transferase) to the label solution (fluorescently labeled nucleotides) according to the kit manufacturer's instructions.
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Staining and Mounting:
-
Rinse the coverslips three times with PBS.
-
Counterstain the nuclei by incubating with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show red fluorescence in the nuclei, while all nuclei will be stained blue with DAPI/Hoechst.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess the apoptotic effects of 10,11-Methylenedioxy-20-camptothecin (FL118). By employing a combination of Annexin V/PI staining, caspase activity assays, and TUNEL assays, a thorough understanding of the pro-apoptotic efficacy and mechanism of action of this promising anti-cancer agent can be achieved.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. nanopartikel.info [nanopartikel.info]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying FL118 Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analogue, has demonstrated significant potential as an anti-cancer agent. It functions primarily as a survivin inhibitor, but also modulates other key apoptosis-related proteins, making it effective across a range of cancer cell lines.[1][2] A key advantage of FL118 is its ability to overcome common drug resistance mechanisms, particularly those mediated by the ABCG2 efflux pump, which is a frequent cause of resistance to other camptothecin derivatives like irinotecan and topotecan.[1][3][4] These application notes provide a comprehensive guide to studying FL118 resistance in cancer cell lines, including detailed protocols for developing resistant cell lines and assessing the molecular basis of resistance.
FL118 Mechanism of Action and Resistance
FL118 exerts its anti-cancer effects through a multi-faceted approach. It inhibits the expression of anti-apoptotic proteins including survivin, XIAP, cIAP2, and Mcl-1, while simultaneously upregulating pro-apoptotic proteins like Bax and Bim.[1][5] The activity of FL118 is independent of the p53 tumor suppressor protein status, which is often mutated in late-stage cancers.[1][6] Furthermore, FL118 has been shown to bind to the oncoprotein DDX5, leading to its degradation, and to inhibit the PI3K/AKT/mTOR signaling pathway.[2]
Unlike many chemotherapeutic agents, FL118 is not a substrate for the ABCG2 drug efflux pump, allowing it to bypass this common mechanism of resistance.[1][3][4] However, resistance to FL118 can still emerge through various mechanisms, including alterations in the drug's molecular targets or the activation of alternative survival pathways. Understanding these resistance mechanisms is crucial for the clinical development of FL118 and for designing effective combination therapies.
Data Presentation: FL118 IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FL118 in various cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Human Lung Carcinoma | 8.94 ± 1.54 | [2] |
| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | [2] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [2] |
| DU-145 | Human Prostate Cancer | 4.56 | [1] |
| RC0.1 | Human Prostate Cancer | 78.7 | [1] |
| RC1 | Human Prostate Cancer | 102 | [1] |
Experimental Protocols
Protocol 1: Development of FL118-Resistant Cancer Cell Lines
This protocol describes a method for generating FL118-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of the drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FL118 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cancer cell line in a T-25 flask at a density of 1 x 10^6 cells in complete culture medium.
-
Initial FL118 Exposure: After 24 hours, replace the medium with fresh medium containing FL118 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
-
Monitoring and Maintenance: Monitor the cells daily for signs of cytotoxicity. Replace the medium with fresh FL118-containing medium every 3-4 days.
-
Subculturing: When the cells reach 70-80% confluency, subculture them. Detach the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium containing FL118.
-
Dose Escalation: Once the cells have adapted to the current FL118 concentration and are proliferating steadily, gradually increase the concentration of FL118 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Selection of Resistant Population: Continue this process of dose escalation and subculturing for several months. A resistant cell line is considered established when it can proliferate in a concentration of FL118 that is at least 10-fold higher than the IC50 of the parental cell line.
-
Cryopreservation: Once a resistant cell line is established, expand the population and cryopreserve aliquots for future experiments.
Protocol 2: Assessment of FL118 Sensitivity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cell viability and drug sensitivity.
Materials:
-
Parental and FL118-resistant cancer cell lines
-
Complete cell culture medium
-
FL118 (serial dilutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of FL118 in complete culture medium. Remove the medium from the wells and add 100 µL of the FL118 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the FL118 concentration to determine the IC50 value.
Protocol 3: Analysis of Protein Expression by Western Blotting
Western blotting can be used to investigate changes in the expression of proteins involved in FL118's mechanism of action and resistance.
Materials:
-
Parental and FL118-resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, ABCG2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between parental and resistant cells.
Protocol 4: Analysis of Gene Expression by Quantitative PCR (qPCR)
qPCR can be used to measure changes in the mRNA levels of genes associated with FL118 resistance.
Materials:
-
Parental and FL118-resistant cancer cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for BIRC5 (Survivin), MCL1, XIAP, CIAP2, ABCG2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.
Visualizations
Caption: FL118 Signaling Pathway.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Camptothecin Analog FL118 Can Overcome Treatment Resistance, Outperform Approved Therapies | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
Troubleshooting & Optimization
Technical Support Center: 10,11-Methylenedioxy-20-camptothecin (MD-CPT) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10,11-Methylenedioxy-20-camptothecin (MD-CPT), also known as FL118. The focus is on addressing common challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is 10,11-Methylenedioxy-20-camptothecin (MD-CPT) and why is its solubility a concern?
A1: 10,11-Methylenedioxy-20-camptothecin (MD-CPT or FL118) is a potent derivative of camptothecin, an anticancer agent that inhibits topoisomerase I.[1][2] Like other camptothecins, MD-CPT has very low water solubility, which presents a significant challenge for its formulation and delivery in both preclinical and clinical settings.[3][4] Poor aqueous solubility can lead to low bioavailability and limit its therapeutic efficacy.
Q2: What are the main strategies to improve the solubility of MD-CPT?
A2: The primary strategies to enhance the aqueous solubility of MD-CPT include:
-
Prodrug Formulation: Chemical modification of the 20-hydroxyl group to create more soluble prodrugs, such as glycinate esters or glycoside derivatives.[1][3]
-
Use of Excipients: Complexation with solubilizing agents like cyclodextrins.
-
pH Adjustment: While camptothecins are more soluble at higher pH, the active lactone ring is more stable in acidic conditions. Therefore, pH modification must be carefully balanced.
-
Nanoparticle Formulation: Encapsulating MD-CPT into nanoparticles can improve its solubility and delivery characteristics.[4]
Troubleshooting Guides
Prodrug Synthesis
Q3: I am having trouble with the synthesis of a 20(S)-glycinate ester of MD-CPT. What are some common issues and how can I troubleshoot them?
A3: Synthesizing a 20(S)-glycinate ester of MD-CPT typically involves the esterification of the 20-hydroxyl group. Here are some common problems and potential solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction. | - Ensure all reagents, especially the amino acid, are in sufficient excess. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Use a more efficient coupling agent like HATU.[5] |
| Degradation of MD-CPT. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Maintain the recommended reaction temperature; overheating can cause degradation. | |
| Difficult purification. | - Use flash column chromatography with a suitable solvent system to separate the product from unreacted starting materials and byproducts. - If the product is a salt, precipitation from a non-polar solvent might be effective. | |
| Product Instability | Hydrolysis of the ester bond. | - Work-up and purification steps should be performed under anhydrous conditions where possible. - Store the final product in a desiccated, inert atmosphere at a low temperature. |
Formulation with Cyclodextrins
Q4: My MD-CPT/cyclodextrin complex is not significantly improving solubility. What could be going wrong?
A4: Achieving successful inclusion complexation with cyclodextrins requires careful optimization. Here are some troubleshooting tips:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Complexation Efficiency | Incorrect cyclodextrin type. | - Different cyclodextrins (e.g., HP-β-CD, β-CD, M-β-CD) have different cavity sizes and affinities for guest molecules.[6] Experiment with various types to find the optimal fit for MD-CPT. |
| Suboptimal complexation method. | - The co-precipitation and ultrasonic methods are commonly used.[6][7] The ultrasonic method can be more efficient in promoting inclusion.[6] | |
| Incorrect stoichiometric ratio. | - Determine the optimal host-guest ratio using a Job's plot.[6] A 1:1 ratio is common for camptothecin derivatives.[6] | |
| Precipitation of the Complex | Exceeding the solubility limit of the complex. | - While complexation increases the solubility of MD-CPT, the complex itself has a solubility limit. Determine this limit and prepare solutions accordingly. |
Quantitative Data
Table 1: Solubility of Camptothecin Derivatives and Formulations
| Compound/Formulation | Solvent/Medium | Solubility | Fold Increase |
| Camptothecin | Water | ~2.5 µg/mL | - |
| 10,11-MD-CPT Glycoside Derivative | Water | Improved (qualitative) | Not specified |
| Camptothecin/HP-β-CD Complex | Water | Significantly Increased | Not specified |
Note: Specific quantitative solubility data for MD-CPT is limited in publicly available literature. The table provides data for the parent compound and indicates qualitative improvements for MD-CPT derivatives.
Experimental Protocols
Synthesis of a 20-O-glycosyl-succinic acid ester of MD-CPT
This protocol is adapted from the synthesis of similar MD-CPT derivatives.[1]
-
Synthesis of MD-CPT: React 6-amino piperonal with the tricyclic keto lactone in toluene with p-toluenesulfonic acid as a catalyst. Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere. Purify the product by flash chromatography.[1]
-
Esterification: To a solution of MD-CPT in dry dichloromethane (DCM), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 4-Dimethylaminopyridine (DMAP), and the desired glycosyl-succinic acid. Reflux the reaction mixture at 40°C for 12 hours under a nitrogen atmosphere.[1]
-
Work-up and Purification: After cooling, dilute the mixture with DCM and wash with 1 M HCl and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by chromatography.[1]
Preparation of an MD-CPT/Cyclodextrin Inclusion Complex
This protocol is based on general methods for preparing cyclodextrin inclusion complexes.[6][8]
-
Preparation of Cyclodextrin Solution: Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in deionized water at the desired concentration.
-
Complexation: Add an excess of MD-CPT to the cyclodextrin solution. Sonicate the mixture for 1-2 hours to facilitate the inclusion of MD-CPT into the cyclodextrin cavity.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Isolation of the Complex: Centrifuge or filter the suspension to remove the undissolved MD-CPT. The supernatant contains the soluble MD-CPT/cyclodextrin complex.
-
Quantification: Determine the concentration of MD-CPT in the supernatant using a validated analytical method such as HPLC to quantify the increase in solubility.
Visualizations
Signaling Pathway of MD-CPT Induced Apoptosis
MD-CPT, like other camptothecins, induces apoptosis by inhibiting Topoisomerase I, leading to DNA damage and the activation of downstream cell death pathways.
Caption: MD-CPT induced apoptosis pathway.
Experimental Workflow for Improving MD-CPT Solubility
The following diagram outlines the general workflow for addressing the solubility issues of MD-CPT.
Caption: Workflow for enhancing MD-CPT solubility.
References
- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
FL118 Technical Support Center: Dissolving and Using FL118 in Cell Culture Experiments
Welcome to the technical support center for FL118. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FL118 in cell culture experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of FL118 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving FL118?
A1: The recommended solvent for dissolving FL118 is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of FL118 in DMSO?
A2: The solubility of FL118 in DMSO is up to 4 mg/mL.
Q3: How should I store the FL118 powder and stock solutions?
A3: Proper storage is crucial for maintaining the stability and activity of FL118.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.
Q4: What is the mechanism of action of FL118?
A4: FL118 acts as a "molecular glue degrader." It binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome.[1][2] This degradation of DDX5, a key regulator of gene expression, in turn downregulates the expression of several anti-apoptotic and oncogenic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1]
Experimental Protocols
Detailed Protocol for Preparation of FL118 Stock and Working Solutions for Cell Culture
This protocol provides a step-by-step guide for dissolving FL118 and preparing working solutions for treating cells in culture.
Materials:
-
FL118 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium (containing serum, if applicable)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Equilibrate the FL118 powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution (Molecular Weight of FL118 is 392.36 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.92 mg of FL118 in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial of FL118 powder.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
To minimize precipitation when diluting into aqueous cell culture medium, it is recommended to perform serial dilutions of the 10 mM stock solution in DMSO to create lower concentration stocks (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C. The presence of serum can aid in the solubility of hydrophobic compounds.
-
Perform a stepwise dilution of the appropriate DMSO stock solution into the pre-warmed medium. Crucially, add the DMSO stock to the medium and not the other way around.
-
For example, to prepare a 10 µM working solution from a 1 mM DMSO stock, you would perform a 1:100 dilution (e.g., add 10 µL of 1 mM FL118 stock to 990 µL of pre-warmed complete medium).
-
Immediately after adding the DMSO stock to the medium, vortex the solution gently but thoroughly to ensure rapid and uniform dispersion.
-
Ensure the final concentration of DMSO in your cell culture is less than 0.5% to avoid solvent-induced cytotoxicity.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Treating the Cells:
-
Add the freshly prepared working solution of FL118 to your cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in cell culture medium | 1. The concentration of FL118 in the final working solution is too high. 2. The DMSO stock was added too quickly or not mixed sufficiently. 3. The cell culture medium was cold. 4. The final DMSO concentration is too low to maintain solubility. | 1. Try preparing a lower concentration working solution. 2. Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing. 3. Always use pre-warmed (37°C) cell culture medium. 4. While keeping the final DMSO concentration below 0.5%, ensure it is sufficient for your final FL118 concentration. You may need to optimize this for your specific cell line and media. 5. Consider using a serum-containing medium if your experimental design allows, as serum proteins can help solubilize hydrophobic compounds. |
| Inconsistent experimental results | 1. Incomplete dissolution of the FL118 powder. 2. Degradation of FL118 due to improper storage or multiple freeze-thaw cycles. 3. Inaccurate pipetting during dilution. | 1. After preparing the stock solution, centrifuge the tube briefly and inspect for any undissolved particles. If present, continue vortexing. 2. Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and sterile filter tips for all dilutions. |
| Vehicle (DMSO) control shows cytotoxicity | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept at a minimum, ideally below 0.1% and not exceeding 0.5%. Test a range of DMSO concentrations on your specific cell line to determine its tolerance. |
| FL118 appears inactive or has low potency | 1. The compound has degraded. 2. The working solution was not prepared fresh. | 1. Use a fresh vial of FL118 powder or a new aliquot of the stock solution. 2. Always prepare the final working solution in cell culture medium immediately before use. |
Visualizations
Experimental Workflow for FL118 Cell Culture Treatment
Caption: Workflow for preparing and using FL118 in cell culture.
FL118 Signaling Pathway
Caption: FL118 targets DDX5 for degradation, leading to apoptosis.
References
Technical Support Center: 10,11-Methylenedioxy-20-camptothecin
This technical support guide provides essential information on the stability of 10,11-Methylenedioxy-20-camptothecin in DMSO. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 10,11-Methylenedioxy-20-camptothecin?
A1: 10,11-Methylenedioxy-20-camptothecin, like other camptothecin analogs, has poor water solubility.[1] The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: How should I store a stock solution of 10,11-Methylenedioxy-20-camptothecin in DMSO?
A2: For maximum stability, store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The solution should be protected from light. Under these conditions, the lyophilized form is stable for up to 24 months, and once in solution, it should be used within 3 months to prevent loss of potency.[2]
Q3: What is the main cause of instability for camptothecins?
A3: The primary cause of instability for camptothecins is the hydrolysis of the biologically active E-ring lactone to an inactive carboxylate form. This conversion is pH-dependent and is favored at neutral or basic pH.[1][3] While DMSO is an organic solvent and does not directly cause hydrolysis, the introduction of water can initiate this degradation.
Q4: Can I store my diluted working solutions in aqueous buffers?
A4: It is not recommended to store diluted working solutions in aqueous buffers for extended periods. Camptothecin has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2), and it is advised not to store the aqueous solution for more than one day.[4] The lactone ring is susceptible to hydrolysis at physiological pH (around 7.4), leading to the formation of the inactive carboxylate form.[3] Prepare fresh dilutions from your DMSO stock for each experiment.
Stability of 10,11-Methylenedioxy-20-camptothecin in DMSO
While specific quantitative stability data for 10,11-Methylenedioxy-20-camptothecin in DMSO is not extensively published, the following table summarizes the expected stability based on the general behavior of camptothecin and its analogs.
| Storage Condition | Temperature | Light Exposure | Expected Stability (DMSO Stock) | Recommendation |
| Long-term | -20°C | Protected from light | High (months) | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles. |
| Short-term | 4°C | Protected from light | Moderate (days to weeks) | Suitable for temporary storage of working stocks. |
| Room Temperature | ~20-25°C | Protected from light | Low (hours to days) | Avoid prolonged storage at room temperature. |
| Any Temperature | Exposed to light | Low | Photodegradation can occur. Protect solutions from light at all times. | Use amber vials or cover tubes with foil. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in DMSO stock upon thawing | - Stock concentration is too high. - Water has been introduced into the DMSO. | - Gently warm the solution to 37°C and vortex to redissolve. - Use anhydrous DMSO and handle with care to prevent moisture absorption. |
| Color change of DMSO stock (e.g., yellowing) | - Degradation of the compound. - Oxidation. | - Discard the stock and prepare a fresh solution. - Ensure proper storage conditions (-20°C, protected from light). |
| Loss of biological activity in experiments | - Hydrolysis of the active lactone form to the inactive carboxylate form. - Degradation of the compound in the DMSO stock. | - Prepare fresh dilutions in aqueous buffer immediately before use. - Verify the stability of your DMSO stock using a method like HPLC. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the DMSO stock. - Inaccurate pipetting of the viscous DMSO stock. | - Aliquot the DMSO stock into single-use volumes. - Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. |
Experimental Protocols
Protocol: Stability Assessment of 10,11-Methylenedioxy-20-camptothecin in DMSO by HPLC
This protocol outlines a general method for assessing the stability of 10,11-Methylenedioxy-20-camptothecin in a DMSO stock solution over time.
1. Materials:
-
10,11-Methylenedioxy-20-camptothecin
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile and water
-
Ammonium acetate
-
HPLC system with a PDA or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., Inertsil-C18, 250mm x 4.6mm, 5μm)[5]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of 15mM Ammonium acetate and acetonitrile (60:40 v/v).[5] Filter and degas the mobile phase before use.
-
Stock Solution: Prepare a stock solution of 10,11-Methylenedioxy-20-camptothecin in anhydrous DMSO at a concentration of 1 mg/mL.[5]
-
Working Standard: Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
3. HPLC Conditions:
-
Column: Inertsil-C18 (250mm x 4.6mm, 5μm)[5]
-
Mobile Phase: 15mM Ammonium acetate : Acetonitrile (60:40)[5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Detection: PDA detector at 254 nm[5] or fluorescence detector (excitation ~370 nm, emission ~440 nm).
-
Column Temperature: Ambient
4. Stability Study Procedure:
-
Store the 1 mg/mL DMSO stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.
-
Dilute the aliquot with the mobile phase to the working concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the 10,11-Methylenedioxy-20-camptothecin peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Lactone-carboxylate equilibrium of 10,11-Methylenedioxy-20-camptothecin.
Caption: Experimental workflow for stability testing of 10,11-Methylenedioxy-20-camptothecin.
References
- 1. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin | Cell Signaling Technology [cellsignal.com]
- 3. scispace.com [scispace.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. japsonline.com [japsonline.com]
Optimizing FL118 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of FL118 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its primary mechanism of action?
FL118, a camptothecin analogue, is a potent, orally active survivin inhibitor.[1] Its mechanism of action involves binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1] This, in turn, affects the expression of several key proteins involved in cancer cell survival and proliferation, including survivin, Mcl-1, XIAP, and cIAP2.[2][3] FL118 has been shown to induce apoptosis, G2/M cell cycle arrest, and DNA damage.[4]
Q2: What is the recommended starting concentration range for FL118 in in vitro experiments?
The effective concentration of FL118 can vary significantly depending on the cell line and the specific assay being performed. Based on published data, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range have been used. For initial experiments, a broad dose-response curve is recommended, starting from as low as 0.1 nM up to 1 µM.
Q3: How should I prepare and store FL118 stock solutions?
For in vitro studies, FL118 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prepare a stock solution, refer to the table below for solvent volumes.
Troubleshooting Guide
Q4: I am not observing any significant effect of FL118 in my cell viability/proliferation assay. What should I do?
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Verify Drug Concentration and Activity: Ensure that your FL118 stock solution was prepared correctly and has not degraded. If possible, test the activity of your FL118 compound on a sensitive, positive control cell line.
-
Increase Incubation Time: The effects of FL118 may be time-dependent. Consider increasing the incubation time (e.g., from 24 hours to 48 or 72 hours).[1]
-
Increase Concentration Range: Your cell line may be less sensitive to FL118. Expand your dose-response curve to include higher concentrations.
-
Check Cell Line Sensitivity: Some cell lines may be inherently resistant to FL118. Research the sensitivity of your specific cell line to camptothecin analogues or survivin inhibitors.
-
Consider p53 Status: FL118's mechanism can be influenced by the p53 status of the cancer cells.[2][7] Its effects may differ in cells with wild-type, mutant, or null p53.
Q5: I am observing high levels of cytotoxicity even at very low concentrations of FL118. How can I address this?
-
Reduce Incubation Time: High cytotoxicity at low concentrations might indicate that the incubation period is too long. Try reducing the exposure time.
-
Lower the Concentration Range: Shift your dose-response curve to a lower concentration range to identify a more suitable IC50.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%). Run a solvent-only control.
-
Confirm Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure a uniform and appropriate cell density across all wells.
Data Presentation
Table 1: Summary of FL118 Concentrations and Effects in Various In Vitro Assays
| Assay Type | Cell Line(s) | FL118 Concentration | Incubation Time | Observed Effect |
| Cell Proliferation | ES-2, SK-O-V3 | 0-200 nM | 24, 48, 72 h | Inhibition of cell proliferation.[1] |
| Cell Migration | ES-2, SK-O-V3 | 0-100 nM | 24 h | Inhibition of cell migration.[1] |
| Cytotoxicity | A549, MDA-MB-231, RM-1 | 0-1 µM | 24 h | Significant cytotoxic activity.[1] |
| Apoptosis Induction | A549 | 0-10 nM | 48 h | Increased PARP cleavage and apoptosis.[1] |
| Cell Cycle Arrest | A549 | 0-10 nM | 48 h | Arrest at the G2/M phase.[1] |
| Signaling Pathway Inhibition | Ovarian cancer cells | 10 and 100 nM | 48 h | Inhibition of PI3K/AKT/mTOR signaling.[1] |
| Protein Regulation | Ovarian cancer cells | 0-100 nM | 6 and 24 h | Dephosphorylation and degradation of DDX5.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of FL118 in culture medium from your DMSO stock. Remove the old medium from the cells and add the medium containing different concentrations of FL118. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for DDX5 and Survivin Expression
-
Cell Lysis: After treating cells with the desired concentrations of FL118 for the appropriate time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX5, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Caption: FL118 mechanism of action.
Caption: Workflow for optimizing FL118 concentration.
Caption: Troubleshooting common issues with FL118.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
- 7. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
Troubleshooting inconsistent results with 10,11-Methylenedioxy-20-camptothecin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 10,11-Methylenedioxy-20-camptothecin (also known as FL118), a potent derivative of camptothecin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for FL118 are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values are a common issue with camptothecin analogs and can be attributed to several factors:
-
pH-Dependent Lactone Ring Stability: The active form of FL118 contains a lactone ring that is susceptible to hydrolysis at physiological pH (around 7.4), converting it to an inactive carboxylate form. This equilibrium is pH-sensitive, with the active lactone form being more stable in acidic conditions. Variations in the pH of your cell culture medium can therefore lead to differing concentrations of the active compound, resulting in fluctuating IC50 values.
-
Compound Precipitation: FL118 has poor water solubility. If not properly dissolved or if the concentration in the final culture medium exceeds its solubility limit, the compound may precipitate, leading to a lower effective concentration and consequently, a higher apparent IC50.
-
Cell Density and Proliferation Rate: The cytotoxic effect of topoisomerase I inhibitors like FL118 is often dependent on the S-phase of the cell cycle. Variations in cell density at the time of treatment can affect the proliferation rate of the cell population, leading to variability in the observed cytotoxicity.
-
DMSO Concentration: While DMSO is necessary to dissolve FL118, high concentrations can be toxic to cells and may influence the experimental outcome. Ensure the final DMSO concentration is consistent and non-toxic across all experiments.
Q2: I'm observing precipitation of FL118 in my cell culture medium. How can I improve its solubility?
Due to its hydrophobic nature, FL118 requires careful handling to maintain its solubility in aqueous solutions:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of FL118 in anhydrous DMSO. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilution: When preparing working concentrations, perform serial dilutions of the DMSO stock in cell culture medium. It is crucial to add the FL118/DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and to minimize the risk of precipitation.
Q3: The lactone ring of camptothecins is known to be unstable. How can I ensure I am working with the active form of FL118?
Maintaining the integrity of the lactone ring is critical for the activity of FL118. Here are some recommendations:
-
Acidic Stock Solutions: For short-term storage of working dilutions, consider using a slightly acidic buffer (pH 5-6) if compatible with your experimental setup, as this will favor the closed, active lactone form.
-
Fresh Preparations: Prepare fresh dilutions of FL118 in your cell culture medium immediately before each experiment. Avoid storing the compound in physiological pH buffers for extended periods.
-
Minimize Incubation Time in Aqueous Solutions: Reduce the time the compound spends in aqueous solutions at neutral or alkaline pH before being added to the cells.
Q4: I am not observing the expected G2/M cell cycle arrest. What could be the reason?
Several factors can influence the cell cycle effects of FL118:
-
Suboptimal Concentration: The concentration of FL118 used may be too low to induce a significant cell cycle block. A dose-response experiment is recommended to determine the optimal concentration for inducing G2/M arrest in your specific cell line.
-
Inappropriate Time Point: The timing of cell cycle analysis is crucial. The peak of G2/M arrest may occur at a specific time point after treatment. A time-course experiment (e.g., 12, 24, 48 hours) is advisable to identify the optimal window for observing the effect.
-
Cell Line Specificity: The cellular response to FL118 can be cell-line dependent. Some cell lines may be more resistant or exhibit a different cell cycle response.
-
Inactive Compound: As mentioned previously, the hydrolysis of the lactone ring to the inactive carboxylate form can lead to a loss of activity.
Q5: Are there any known off-target effects of FL118?
While the primary target of camptothecins is topoisomerase I, FL118 has been shown to have additional mechanisms of action. It can downregulate the expression of several anti-apoptotic proteins, including survivin, Mcl-1, and XIAP.[1][2] This is a key feature of its potent anti-cancer activity. Researchers should be aware of these effects when interpreting experimental results.
Quantitative Data
Table 1: Reported IC50 Values of 10,11-Methylenedioxy-20-camptothecin (FL118) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-small cell lung cancer | 8.94 ± 1.54[3] |
| NCI-H446 | Small cell lung cancer | 1.37 - 38.71[1] |
| MDA-MB-231 | Breast cancer | 24.73 ± 13.82[3] |
| RM-1 | Murine prostate cancer | 48.27[4][5][6] |
| HT-29 | Colorectal cancer | 25[7] |
Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Materials:
-
10,11-Methylenedioxy-20-camptothecin (FL118)
-
DMSO (cell culture grade)
-
96-well plates
-
Appropriate cancer cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of FL118 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FL118. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This assay is designed to measure the ability of FL118 to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
FL118
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing ethidium bromide
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and purified topoisomerase I.
-
Add varying concentrations of FL118 (dissolved in DMSO) to the reaction mixtures. Include a no-drug control and a no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA in the presence of FL118 indicates the stabilization of the cleavage complex and inhibition of topoisomerase I.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with FL118.
Materials:
-
FL118
-
Appropriate cancer cell line and culture medium
-
6-well plates
-
PBS (Phosphate Buffered Saline)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of FL118 for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of 10,11-Methylenedioxy-20-camptothecin (FL118).
Caption: A typical experimental workflow for assessing the cytotoxicity of FL118.
Caption: A logical workflow for troubleshooting inconsistent results with FL118.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Research Portal [iro.uiowa.edu]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Overcoming poor bioavailability of FL118
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with FL118. The primary focus is to address the challenges associated with its poor bioavailability and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with FL118.
Question: My FL118 is not dissolving in aqueous buffers. What should I do?
Answer:
This is a common issue as FL118 is a poorly water-soluble compound. Direct dissolution in aqueous media like PBS or saline will be ineffective.
Solutions:
-
Use an appropriate solvent for stock solutions: For in vitro experiments, FL118 can be dissolved in DMSO.[1] A stock solution of 1 mg/mL in DMSO is achievable, though it may require warming and sonication.[1]
-
Consider co-solvents: For intermediate dilutions, using a co-solvent system can help maintain solubility before final dilution into your aqueous experimental medium.
-
Formulation-based approaches: For in vivo studies or to improve solubility in aqueous media for in vitro work, consider the formulation strategies detailed in the FAQ section below.
Question: I am observing low efficacy or high variability in my in vivo animal studies. Could this be related to bioavailability?
Answer:
Yes, low and inconsistent bioavailability is a significant challenge for FL118 and can lead to variable results. The route of administration and formulation are critical.
Troubleshooting Steps:
-
Review Your Formulation: How is the FL118 prepared for administration? If you are using a simple suspension, poor absorption is likely. An intravenous (IV) formulation without common solvents like Tween 80 has been shown to have lower toxicity and a higher maximum tolerated dose.[2]
-
Optimize Administration Route: While oral administration is possible, it may lead to lower bioavailability compared to parenteral routes.[3] Intravenous or intraperitoneal injections are common in preclinical studies.[2] Pharmacokinetic studies show that after IV administration, FL118 clears rapidly from circulation but effectively accumulates in tumors.[4]
-
Implement a Bioavailability Enhancement Strategy: Adopt one of the formulation strategies outlined in the FAQ below, such as creating a solid dispersion or using a cyclodextrin-based formulation to improve solubility and absorption.[5][6]
Frequently Asked Questions (FAQs)
General Properties
Question: What is FL118 and what is its primary mechanism of action?
Answer:
FL118 (10,11-methylenedioxy-20(S)-camptothecin) is a synthetic derivative of camptothecin with potent anticancer activity.[7] Its primary mechanism involves the inhibition of several key anti-apoptotic (pro-survival) proteins, including survivin, Mcl-1, XIAP, and cIAP2.[8][9][10] This action is independent of the p53 tumor suppressor protein status, making it effective against a wide range of cancers.[8][9] By downregulating these proteins, FL118 induces apoptosis (programmed cell death) in cancer cells.[7][10]
Question: Why is the bioavailability of FL118 a concern?
Answer:
The bioavailability of a drug is the proportion of an administered dose that enters the systemic circulation to have an active effect.[11] FL118, like many potent anticancer compounds, is poorly soluble in water.[11][12] This low aqueous solubility is a major barrier to its absorption in the gastrointestinal tract (if administered orally) and can lead to low and variable drug levels in the blood, potentially reducing its therapeutic efficacy.
Formulation and Bioavailability Enhancement
Question: What strategies can be used to overcome the poor solubility and bioavailability of FL118?
Answer:
Several pharmaceutical formulation techniques can enhance the solubility and, consequently, the bioavailability of poorly soluble drugs like FL118.[13] Key strategies include:
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the drug from its poorly soluble crystalline form into a more soluble amorphous state by dispersing it within a polymer matrix.[6]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can significantly enhance dissolution rate and solubility.
-
Lipid-Based Drug Delivery Systems: Formulating FL118 in lipid-based systems, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules like FL118 can be encapsulated, thereby increasing their solubility in aqueous solutions.[5]
Question: Is there a preferred formulation for preclinical in vivo studies?
Answer:
For preclinical research, an intravenous (IV) formulation that avoids potentially toxic excipients is highly advantageous. Researchers at Roswell Park Cancer Institute developed an IV formulation of FL118 that is free of Tween 80 (polysorbate 80).[2] This formulation was found to have a three- to seven-fold higher maximum tolerated dose and significantly lower toxicity compared to previous versions containing the solvent.[2]
Data and Protocols
Question: Can you provide quantitative data on the improvement of FL118's properties with different formulations?
Answer:
While specific public data comparing different advanced formulations of FL118 are limited, the following table summarizes the known solubility and administration details.
| Parameter | Crystalline FL118 | FL118 in DMSO (Stock) | Tween 80-Free IV Formulation |
| Solubility | Poor in aqueous media | Up to 1 mg/mL (with heat/sonication)[1] | Suitable for intravenous injection |
| Primary Use | In vitro (after dissolution) | In vitro experiments | In vivo animal studies[2] |
| Key Advantage | N/A | Enables in vitro testing | Lower toxicity, higher tolerated dose[2] |
Question: Can you provide a general protocol for preparing an amorphous solid dispersion of FL118 for preclinical studies?
Answer:
The following is a generalized protocol for preparing an amorphous solid dispersion (ASD) of FL118 using a solvent evaporation method, a common technique for improving the bioavailability of poorly soluble drugs.[6]
Materials:
-
FL118
-
Polymer carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) capable of dissolving both FL118 and the polymer.
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
Methodology:
-
Dissolution: Accurately weigh FL118 and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Drying: Transfer the solid mass to a vacuum oven and dry for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a fine-mesh sieve to ensure a uniform particle size.
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline FL118 and verify its amorphous state.
-
Powder X-ray Diffraction (PXRD): To further confirm the amorphous nature of the dispersion.
-
Dissolution Testing: To compare the dissolution rate of the ASD powder to that of the raw crystalline FL118 in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Visualizations
FL118 Signaling Pathway
FL118 exerts its anticancer effects by downregulating multiple anti-apoptotic proteins, leading to programmed cell death.
Caption: FL118 inhibits key survival proteins to induce apoptosis.
Workflow for Preparing an FL118 Solid Dispersion
This diagram outlines the key steps for enhancing FL118 solubility using the solvent evaporation method.
Caption: Workflow for creating an FL118 amorphous solid dispersion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roswell Park Scientists Advance Findings About Novel, Low-Toxicity Anticancer Agent [bnmc.org]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 12. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 13. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Formulation Strategies for 10,11-Methylenedioxy-20-camptothecin (FL118)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of 10,11-Methylenedioxy-20-camptothecin, also known as FL118.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation of FL118, a potent anti-cancer agent with poor water solubility. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.
Nanoparticle Formulation
Issue: Low Drug Loading and Encapsulation Efficiency
-
Question: My nanoparticle formulation of FL118 shows low drug loading and poor encapsulation efficiency. What are the potential causes and how can I improve it?
-
Answer: Low drug loading and encapsulation efficiency are common challenges when formulating hydrophobic drugs like FL118. Several factors could be contributing to this issue:
-
Poor Solubility in the Organic Phase: FL118 must be fully dissolved in the organic solvent used during nanoparticle preparation (e.g., in nanoprecipitation or emulsion-based methods). If the drug is not completely solubilized, it will not be efficiently incorporated into the nanoparticles.
-
Troubleshooting:
-
Co-solvent System: Consider using a co-solvent system to enhance the solubility of FL118.
-
-
Drug Precipitation During Formulation: The rapid mixing of the organic and aqueous phases can sometimes lead to premature precipitation of the drug before it is encapsulated.
-
Troubleshooting:
-
Optimize Mixing Parameters: Adjust the stirring speed, injection rate of the organic phase, and the ratio of organic to aqueous phase to control the solvent displacement process and allow for efficient nanoparticle formation and drug encapsulation.
-
Use of Stabilizers: Ensure an adequate concentration of a suitable stabilizer (e.g., Pluronic F127, PVA) in the aqueous phase to stabilize the newly formed nanoparticles and prevent drug leakage.
-
-
-
High Drug-to-Polymer Ratio: An excessively high concentration of FL118 relative to the polymer can lead to saturation of the polymer matrix, resulting in a lower encapsulation efficiency.
-
Troubleshooting:
-
Vary Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios to find the optimal loading capacity of your chosen polymer (e.g., PLGA). Start with a lower ratio and gradually increase it.
-
-
-
Issue: Nanoparticle Aggregation
-
Question: My FL118-loaded nanoparticles are aggregating. How can I prevent this?
-
Answer: Nanoparticle aggregation can occur during formulation or storage and is often due to insufficient stabilization.
-
Troubleshooting:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer is critical. Too little will not provide adequate surface coverage, leading to aggregation. Too much can sometimes lead to bridging flocculation. Perform a concentration optimization study for your chosen stabilizer.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally considered to indicate good colloidal stability due to electrostatic repulsion. If the zeta potential is low, consider using a charged polymer or adding a charged surfactant to the formulation.
-
Lyoprotectants for Freeze-Drying: If you are freeze-drying your nanoparticles for long-term storage, the freezing and drying stresses can cause irreversible aggregation. The addition of lyoprotectants (e.g., trehalose, sucrose) is crucial to protect the nanoparticles during this process.
-
-
Liposomal Formulation
Issue: Low Entrapment Efficiency of FL118 in Liposomes
-
Question: I am struggling to achieve high entrapment efficiency of FL118 in my liposomal formulation. What are the key parameters to consider?
-
Answer: Entrapping a hydrophobic molecule like FL118 within the lipid bilayer of liposomes can be challenging.
-
Troubleshooting:
-
Lipid Composition: The choice of lipids is critical. The inclusion of cholesterol can increase the stability of the lipid bilayer and may improve the retention of hydrophobic drugs. Experiment with different phospholipid compositions (e.g., varying chain lengths and saturation) to find a combination that has a high affinity for FL118.
-
Drug-to-Lipid Ratio: Similar to nanoparticle formulations, there is an optimal drug-to-lipid ratio. Exceeding this ratio will lead to the precipitation of the drug that cannot be accommodated within the lipid bilayers.
-
Preparation Method: The method used to prepare the liposomes can significantly impact entrapment efficiency. Methods like thin-film hydration followed by sonication or extrusion are common. Ensure that the drug is co-dissolved with the lipids in the organic solvent before the formation of the lipid film.
-
-
Issue: Instability and Drug Leakage from Liposomes
-
Question: My FL118-loaded liposomes are not stable and show significant drug leakage over time. How can I improve their stability?
-
Answer: Drug leakage is a common stability issue with liposomal formulations.
-
Troubleshooting:
-
Incorporate Cholesterol: Cholesterol is known to increase the rigidity and stability of the lipid bilayer, thereby reducing drug leakage.
-
Use of Saturated Phospholipids: Liposomes made from phospholipids with saturated acyl chains are generally more stable and less prone to leakage compared to those with unsaturated chains.
-
PEGylation: The addition of PEGylated lipids to the formulation can create a protective hydrophilic layer on the surface of the liposomes, which can improve their stability in biological fluids and reduce clearance by the reticuloendothelial system.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of FL118?
-
Q2: Why is the water solubility of FL118 a major challenge in its formulation?
-
A2: The poor water solubility of FL118 limits its bioavailability when administered orally and can lead to precipitation when administered intravenously.[3][4] This necessitates the use of advanced formulation strategies, such as nanoparticle or liposomal delivery systems, or the creation of more soluble prodrugs.[5]
-
-
Q3: What are the common analytical techniques used to characterize FL118 formulations?
-
A3: Common characterization techniques include:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the size distribution and zeta potential of nanoparticles and liposomes.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology.
-
Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to quantify the amount of FL118 in the formulation.
-
In Vitro Drug Release: Dialysis methods are often employed to study the release profile of FL118 from the delivery system over time.
-
-
-
Q4: Are there any stability concerns with FL118 other than solubility?
-
A4: Like other camptothecin derivatives, FL118's active lactone ring is susceptible to hydrolysis at physiological pH, leading to an inactive carboxylate form. Encapsulation within a delivery system can help protect the lactone ring from hydrolysis. Additionally, photostability can be a concern for camptothecin compounds.
-
-
Q5: What are some strategies to improve the in vivo efficacy and reduce the toxicity of FL118?
-
A5: Encapsulating FL118 in nanoparticles or liposomes can enhance its in vivo efficacy by improving its pharmacokinetic profile and enabling passive targeting to tumor tissues via the Enhanced Permeation and Retention (EPR) effect.[6] Furthermore, developing intravenous formulations without certain excipients like Tween 80 has been shown to significantly reduce toxicity and increase the maximum tolerated dose (MTD).[7][8]
-
III. Quantitative Data
The following tables summarize key quantitative data related to the formulation and activity of FL118.
Table 1: In Vitro Cytotoxicity of FL118
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Human Lung Carcinoma | 8.94 ± 1.54 |
| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |
Data sourced from MedChemExpress product information, citing relevant studies.[2]
Table 2: Maximum Tolerated Dose (MTD) of Different FL118 Formulations
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) |
| Tween 80-containing | Intraperitoneal (i.p.) | Various | 0.2 - 1.5 |
| Tween 80-free | Intravenous (i.v.) | Various | 1.5 - 10 |
This table illustrates the significant improvement in the MTD of FL118 with a Tween 80-free intravenous formulation.[7]
IV. Experimental Protocols
Preparation of FL118-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol provides a general guideline for the preparation of FL118-loaded PLGA nanoparticles. Optimization of specific parameters will be required for individual experiments.
-
Preparation of the Organic Phase:
-
Accurately weigh 10 mg of FL118 and 100 mg of PLGA.
-
Dissolve both components in 5 mL of a suitable organic solvent (e.g., acetone). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of a stabilizer (e.g., Pluronic F127 or PVA) in deionized water.
-
Filter the aqueous phase through a 0.22 µm syringe filter.
-
-
Nanoparticle Formation:
-
While stirring the aqueous phase (e.g., at 500 rpm) with a magnetic stirrer, add the organic phase dropwise using a syringe pump at a controlled rate (e.g., 0.5 mL/min).
-
A milky-white suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unencapsulated drug and excess stabilizer.
-
-
Storage:
-
The purified nanoparticle suspension can be stored at 4°C for short-term use. For long-term storage, the nanoparticles can be freeze-dried with the addition of a lyoprotectant (e.g., 5% w/v trehalose).
-
Quantification of FL118 by HPLC
This protocol outlines a general HPLC method for the quantification of FL118. Method validation is essential.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer) at a ratio of approximately 40:60 (v/v). The pH of the aqueous phase should be optimized to ensure good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm.
-
Injection Volume: 20 µL.
-
Standard Curve Preparation: Prepare a series of standard solutions of FL118 of known concentrations in a suitable solvent (e.g., methanol or DMSO) to generate a standard curve.
-
Sample Preparation: To determine the total drug content, dissolve a known amount of the nanoparticle formulation in a solvent that dissolves both the polymer and the drug (e.g., DMSO). To determine the encapsulation efficiency, the amount of free drug in the supernatant after centrifugation is measured and subtracted from the total drug amount.
V. Visualization
Signaling Pathway of FL118
Caption: Simplified signaling pathway of FL118 in cancer cells.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: FL118 Formulation and Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of FL118 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my FL118 precipitate out of solution?
FL118 is a poorly water-soluble compound.[1][2] Direct dissolution in aqueous buffers or saline will likely result in immediate precipitation. The stability of its lactone ring is also pH-dependent, which can affect its solubility.[2] To maintain FL118 in solution, a proper formulation using co-solvents and solubilizing agents is essential.
Q2: What is the recommended formulation for in vivo intravenous (i.v.) administration of FL118?
A Tween 80-free formulation is recommended for intravenous use to avoid toxicity associated with Tween 80.[3][4] The most successful formulation for i.v. administration involves a three-component system:
-
FL118: The active pharmaceutical ingredient.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent to initially dissolve FL118.[3][4]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A solubilizing agent that forms inclusion complexes with FL118, enhancing its aqueous solubility.[3][4]
-
Saline: The aqueous vehicle for final dilution.[4]
Q3: Can I use a formulation containing Tween 80?
A formulation containing Tween 80 has been used for intraperitoneal (i.p.) administration.[4] However, it is not suitable for i.v. administration and has been shown to increase toxicity, thereby lowering the maximum tolerated dose (MTD).[4][5] For i.v. studies, the Tween 80-free formulation is strongly recommended.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| FL118 precipitates immediately upon addition to saline. | Direct addition of FL118 to an aqueous solution. | FL118 must first be dissolved in an appropriate organic solvent like DMSO before any contact with aqueous solutions. |
| Precipitation occurs after mixing the FL118/DMSO solution with the HP-β-CD/saline solution. | The concentration of DMSO is too high in the final solution, or the concentration of HP-β-CD is too low to maintain solubility. | Ensure the final DMSO concentration is at or below 5%. Increase the concentration of HP-β-CD. The ratio of HP-β-CD to FL118 is critical. |
| The solution is cloudy or hazy after preparation. | Incomplete dissolution of FL118 in DMSO or incomplete complexation with HP-β-CD. | Ensure FL118 is fully dissolved in DMSO before proceeding. Gentle warming and vortexing can aid dissolution.[6] Allow adequate time for the FL118/DMSO mixture to interact with the HP-β-CD solution before final dilution. |
| Precipitation is observed over time in the final formulated solution. | The formulation is unstable at the storage temperature or there is a change in pH. | Store the final formulation at the recommended temperature and use it within its stability window. Avoid significant changes in the pH of the solution. |
Experimental Protocols and Data
FL118 Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ~1 mg/mL | Can be heated to 60°C to aid dissolution.[6] |
| Ethanol | Poor | Not recommended as a primary solvent.[3] |
| Water | Very Poor | Essentially insoluble.[1][2] |
Recommended IV Formulation Composition
| Component | Concentration Range |
| FL118 | 0.1 - 0.5 mg/mL[4] |
| DMSO | 5% (v/v)[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.05 - 0.25% (w/v)[4] |
| Saline | q.s. to final volume |
Detailed Protocol for Preparing a 1 mg/mL FL118 IV Formulation
This protocol is adapted from established methods for formulating poorly soluble compounds for in vivo use.[3]
Materials:
-
FL118 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in saline to achieve a concentration greater than 0.5% (w/v). For example, to prepare a 2% HP-β-CD solution, dissolve 20 mg of HP-β-CD in 1 mL of saline.
-
-
Dissolve FL118 in DMSO:
-
Weigh the required amount of FL118.
-
Add DMSO to the FL118 powder to achieve a concentration that will result in a final 5% DMSO concentration in the total volume. For a final 1 mg/mL FL118 solution, you can prepare a 20 mg/mL stock in DMSO.
-
-
Form the FL118/HP-β-CD Complex:
-
Slowly add the FL118/DMSO solution to the HP-β-CD solution while vortexing. The ratio of the volumes will depend on the desired final concentrations. For example, add 50 µL of 20 mg/mL FL118 in DMSO to 950 µL of the HP-β-CD/saline solution.
-
-
Final Dilution:
-
If necessary, further dilute the mixture with the HP-β-CD/saline solution to reach the final desired FL118 concentration of 1 mg/mL. Ensure the final DMSO concentration does not exceed 5%.
-
Visualized Workflows and Pathways
Caption: Workflow for the preparation of an injectable FL118 formulation.
Caption: Troubleshooting logic for FL118 precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: 10,11-Methylenedioxy-20-camptothecin (FL118)
This technical support guide provides best practices for the storage, handling, and troubleshooting of 10,11-Methylenedioxy-20-camptothecin (also known as FL118), a potent survivin inhibitor and valuable compound in cancer research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of 10,11-Methylenedioxy-20-camptothecin upon receipt?
For long-term storage, the lyophilized powder should be stored at -20°C, where it can remain stable for up to three years.[1][2] For shorter periods, storage at 4°C for up to two years is also acceptable.[1][2]
Q2: What is the recommended solvent for reconstituting 10,11-Methylenedioxy-20-camptothecin?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting 10,11-Methylenedioxy-20-camptothecin.[1][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[3]
Q3: How should I store the reconstituted solution of 10,11-Methylenedioxy-20-camptothecin?
Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, which will maintain stability for up to six months.[1][2] For short-term storage, -20°C is suitable for up to one month.[1][2]
Q4: Is 10,11-Methylenedioxy-20-camptothecin light-sensitive?
While direct information on the photosensitivity of 10,11-Methylenedioxy-20-camptothecin is limited, a related camptothecin derivative, lurtotecan, is known to be highly sensitive to light-induced degradation.[4] As a best practice, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guide
Issue 1: The compound has precipitated out of my stock solution.
-
Cause: This can occur due to improper storage, the use of low-quality or wet DMSO, or exceeding the solubility limit.
-
Solution:
-
Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
If warming is insufficient, sonication may help to break up the precipitate and aid in resolubilization.
-
Ensure you are using fresh, anhydrous DMSO for all future reconstitutions.[3]
-
Prepare a more dilute stock solution if you are consistently observing precipitation.
-
Issue 2: I am observing a loss of compound activity in my experiments.
-
Cause: This could be due to degradation of the compound from improper storage, repeated freeze-thaw cycles of the stock solution, or exposure to light.
-
Solution:
-
Always aliquot your stock solution after reconstitution to minimize the number of freeze-thaw cycles.
-
Ensure that both the solid compound and the stock solutions are stored at the recommended temperatures and protected from light.
-
Prepare a fresh stock solution from the lyophilized powder for critical experiments.
-
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Workflow for Storage and Handling
References
Validation & Comparative
A Head-to-Head Comparison: 10,11-Methylenedioxy-20-camptothecin (FL118) vs. Irinotecan in Cancer Therapy
In the landscape of cancer therapeutics, camptothecin analogues have carved out a significant niche as potent topoisomerase I inhibitors. Among these, irinotecan has been a clinical mainstay for treating various solid tumors, notably colorectal cancer.[1][2] However, the quest for agents with enhanced efficacy and the ability to overcome resistance has led to the development of novel derivatives. One such promising candidate is 10,11-Methylenedioxy-20-camptothecin, also known as FL118. This guide provides a detailed, data-driven comparison of the efficacy of FL118 versus irinotecan for researchers, scientists, and drug development professionals.
Overview of the Compounds
Irinotecan (CPT-11) is a semisynthetic, water-soluble derivative of camptothecin.[3] It is a prodrug that is converted in vivo to its active metabolite, SN-38, which is a potent inhibitor of topoisomerase I.[3][4] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to double-strand DNA damage during replication and ultimately, cancer cell death.[4][5] Irinotecan is a critical component in the treatment of colorectal cancer, often used in combination with other chemotherapy agents like 5-fluorouracil (5-FU).[1]
10,11-Methylenedioxy-20-camptothecin (FL118) is another camptothecin analogue distinguished by a methylenedioxy group on the A ring.[6] Research suggests that FL118 exhibits superior antitumor activity in human tumor xenograft models compared to irinotecan and another FDA-approved analogue, topotecan.[6] Interestingly, while structurally related to camptothecins, some studies indicate that FL118 may possess a unique mechanism of action that is not solely dependent on topoisomerase I inhibition, allowing it to overcome resistance to irinotecan.[6][7] FL118 has also been shown to inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[8][9]
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo efficacy of FL118 and irinotecan.
In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (nM) | Fold Difference (vs. Irinotecan) | Reference |
| A-549 (Human Lung Carcinoma) | FL118 | 8.94 ± 1.54 | - | [10] |
| A-549 (Human Lung Carcinoma) | FL118 derivative (11b) | 83 | More potent than Irinotecan | [11] |
| A-549 (Human Lung Carcinoma) | Irinotecan | > IC50 of FL118 derivatives | - | [11] |
| MDA-MB-231 (Human Breast Carcinoma) | FL118 | 24.73 ± 13.82 | - | [10] |
| MDA-MB-231 (Human Breast Carcinoma) | FL118 derivative (11b) | > 83 | More potent than Irinotecan | [11] |
| MDA-MB-231 (Human Breast Carcinoma) | Irinotecan | > IC50 of FL118 derivatives | - | [11] |
| RM-1 (Mouse Prostate Carcinoma) | FL118 | > 48.27 | - | [11] |
| RM-1 (Mouse Prostate Carcinoma) | FL118 derivative (11b) | 48.27 | More potent than Irinotecan | [11] |
| RM-1 (Mouse Prostate Carcinoma) | Irinotecan | > IC50 of FL118 derivative (11b) | - | [11] |
Note: Direct IC50 values for irinotecan in the same experiments were not always provided, but the referenced studies state the superior potency of FL118 and its derivatives.
In Vivo Antitumor Activity
| Tumor Model | Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Finding | Reference |
| RM-1 Xenograft | FL118 derivative (11b) | 9 mg/kg | 44.9% | Superior antitumor efficacy. | [11][12] |
| Human Tumor Xenografts | FL118 | Not specified | Not specified | Superior to irinotecan and topotecan. | [6] |
| Irinotecan/Topotecan Resistant Xenografts | FL118 | Not specified | Effective tumor obliteration | Overcomes resistance to irinotecan. | [9] |
| Human Tumor Xenografts | Irinotecan | 10 mg/kg/day, 5 days/week for 2 weeks | Variable | Active against various xenografts. | [13] |
Mechanism of Action: A Visual Comparison
The primary mechanism of action for irinotecan involves the inhibition of topoisomerase I. FL118, while also a camptothecin analogue, appears to have additional mechanisms that contribute to its potent antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., FL118, irinotecan) and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, irinotecan, FL118). The compounds are administered according to a specific dose and schedule (e.g., intraperitoneal injection, daily for 5 days).[13][14]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: The general health of the mice and any signs of toxicity are monitored throughout the study.
Conclusion
The available preclinical data strongly suggests that 10,11-Methylenedioxy-20-camptothecin (FL118) is a highly potent anticancer agent with a promising efficacy profile that, in several instances, surpasses that of the established drug, irinotecan.[6][11] Notably, FL118's ability to overcome irinotecan resistance and its distinct mechanism of action targeting key anti-apoptotic proteins highlight its potential as a next-generation camptothecin analogue.[9] Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for cancer patients. This comparison underscores the continuous evolution of cancer drug development, aiming for more effective and targeted therapies.
References
- 1. Frontiers | The effective combination therapies with irinotecan for colorectal cancer [frontiersin.org]
- 2. Irinotecan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Irinotecan activity in vivo [bio-protocol.org]
FL118 Demonstrates Superior Efficacy Over Topotecan in Ovarian Cancer Models
A comprehensive analysis of preclinical data reveals that the novel investigational drug FL118 exhibits significantly greater antitumor activity compared to the established chemotherapy agent topotecan in ovarian cancer models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
FL118, a camptothecin analogue, has shown potent, dose-dependent inhibition of ovarian cancer cell proliferation and migration in vitro and superior tumor growth inhibition in vivo when compared to topotecan. The enhanced efficacy of FL118 appears to be mediated through a distinct mechanism of action involving the upregulation of Cytoglobin (CYGB) and the suppression of the PI3K/AKT/mTOR signaling pathway.
Quantitative Analysis of Antitumor Efficacy
The following tables summarize the key quantitative data from comparative studies of FL118 and topotecan in ovarian cancer models.
| Drug | Cell Line | Assay | Concentration/Dose | % Inhibition / Outcome | Citation |
| FL118 | ES-2 | MTT Assay | 1-200 nM (72h) | Dose-dependent inhibition | |
| FL118 | SK-O-V3 | MTT Assay | 1-200 nM (72h) | Dose-dependent inhibition | |
| FL118 | HCT-8 (Colon) | MTT Assay | Not Specified | ~25-fold more effective than topotecan | |
| Topotecan | HCT-8 (Colon) | MTT Assay | Not Specified | - |
Table 1: In Vitro Cytotoxicity of FL118 and Topotecan. While direct comparative IC50 values in ovarian cancer cell lines were not available in the reviewed literature, data from colon cancer cell lines indicate a significantly higher potency for FL118.
| Drug | Animal Model | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition | Citation |
| FL118 | Nude Mice | ES-2 | 5 mg/kg or 10 mg/kg, oral, once a week for 20 days | Superior to topotecan | |
| Topotecan | Nude Mice | ES-2 | 2 mg/kg, oral, five times a week for 20 days | Less effective than FL118 |
Table 2: In Vivo Antitumor Activity of FL118 versus Topotecan. In a xenograft model of human ovarian cancer, FL118 demonstrated a greater ability to suppress tumor growth compared to topotecan.
Mechanisms of Action
FL118 and topotecan exert their anticancer effects through distinct molecular pathways.
FL118: The antitumor activity of FL118 in ovarian cancer is linked to the upregulation of the tumor suppressor protein Cytoglobin (CYGB). Increased CYGB expression is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and migration.
Topotecan: As a well-established topoisomerase I inhibitor, topotecan targets the enzyme topoisomerase I, which is essential for DNA replication. By binding to the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand DNA breaks. This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation based on standard laboratory procedures.
-
Cell Culture: Human ovarian cancer cell lines (e.g., ES-2, SK-O-V3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of FL118 or topotecan for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The results are used to calculate the percentage of cell viability or inhibition.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice are used for the study.
-
Cell Implantation: Human ovarian cancer cells (e.g., ES-2) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and mice are then randomly assigned to treatment and control groups.
-
Drug Administration:
-
FL118: Administered orally at doses of 5 mg/kg and 10 mg/kg, once a week for 20 days.
-
Topotecan: Administered orally at a dose of 2 mg/kg, five times a week for 20 days.
-
Control: A vehicle control group receives the solvent used to dissolve the drugs.
-
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the experiment.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, qRT-PCR).
Signaling Pathways and Experimental Workflow
Caption: FL118 up
FL118: A Promising Candidate Against Irinotecan-Resistant Tumors
A comprehensive guide for researchers on the efficacy and mechanisms of FL118 in overcoming resistance to the frontline chemotherapy agent irinotecan.
FL118, a novel camptothecin analog, has demonstrated significant preclinical efficacy in treating irinotecan-resistant cancers. This guide provides a detailed comparison of FL118 with irinotecan and its active metabolite, SN-38, supported by experimental data. It also outlines the experimental protocols used in key studies and visualizes the compound's mechanisms of action and experimental workflows.
Overcoming Key Resistance Mechanisms
Clinical resistance to irinotecan is a significant challenge, often driven by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (also known as BCRP) and P-glycoprotein (P-gp/MDR1), which actively pump the drug out of cancer cells.[1][2] FL118 distinguishes itself by not being a substrate for these efflux pumps, allowing it to accumulate in resistant tumor cells and exert its cytotoxic effects.[1][3]
Furthermore, FL118 has been shown to be effective in tumors with acquired resistance to irinotecan and topotecan.[3][4] Studies have demonstrated that FL118 can effectively eliminate human tumor xenografts that have developed resistance to these established therapies.[3][5]
Superior In Vitro and In Vivo Efficacy
Extensive preclinical studies have consistently shown FL118's superior potency compared to irinotecan and topotecan. In vitro assays reveal that FL118 is significantly more effective at inhibiting cancer cell growth and colony formation.[3][4] For instance, in colon cancer cells, FL118 was found to be approximately 25-fold more effective than topotecan.[3]
In vivo studies using human tumor xenograft models in mice have corroborated these findings. FL118 has been shown to effectively regress and even eliminate irinotecan-resistant colon and head-and-neck tumors.[3][5] Notably, even after tumors relapsed following initial FL118 treatment, subsequent cycles of the drug remained highly effective.[3]
Quantitative Data Summary
The following tables summarize the comparative efficacy of FL118 against irinotecan and its active metabolite SN-38 in various cancer models.
Table 1: In Vitro Efficacy of FL118 vs. Topotecan in Colon Cancer Cells
| Assay Type | Drug | Relative Efficacy (FL118 vs. Topotecan) | Reference |
| Cell Growth Inhibition | FL118 | ~25-fold more effective | [3] |
| Colony Formation Inhibition | FL118 | ~25-fold more effective | [3] |
Table 2: In Vivo Efficacy of FL118 in Irinotecan-Resistant Xenograft Models
| Tumor Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Head-and-Neck (FaDu) | SCID Mice | FL118 (1.5 mg/kg, IP, q2d x 5) after irinotecan resistance | Effective elimination of tumors | [3] |
| Colorectal (SW620) | SCID Mice | FL118 (1.5 mg/kg, IP, q2d x 5) after irinotecan resistance | Effective elimination of tumors | [3] |
| SN38-Resistant Colorectal (LOVO) | Nude Mice | FL118 (0.75 mg/kg, weekly) | Nearly 40% reduction in tumor size | [6] |
Table 3: Comparative IC50 Values of FL118 and SN-38 in Colorectal Cancer Cell Lines
| Cell Line | FL118 IC50 (nM) | SN-38 IC50 (nM) | Reference |
| LOVO | < 10 | > 100 | [6] |
Signaling Pathways and Mechanisms of Action
FL118 exerts its anti-cancer effects through multiple mechanisms, distinguishing it from traditional camptothecins. While it does inhibit Topoisomerase 1 (Top1), its primary mechanism of action appears to be independent of this activity at clinically relevant concentrations.[3][5]
A key pathway involves the downregulation of the anti-apoptotic protein survivin.[6][7] This leads to a subsequent decrease in RAD51, a crucial protein in the homologous recombination DNA repair pathway.[6][7] By inhibiting this repair mechanism, FL118 enhances DNA damage and induces apoptosis in cancer cells.[6]
Another identified target of FL118 is the oncoprotein DDX5. FL118 has been shown to bind to, dephosphorylate, and promote the degradation of DDX5.[8] DDX5 is a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[8] Therefore, by targeting DDX5, FL118 can simultaneously downregulate multiple survival pathways in cancer cells.
Caption: FL118 inhibits survivin and DDX5, leading to reduced RAD51, impaired DNA repair, and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Xenograft Studies for Irinotecan Resistance
-
Animal Models: Severe combined immunodeficient (SCID) or nude mice are used.
-
Tumor Implantation: Human colorectal (e.g., SW620, HCT-116, LOVO) or head-and-neck (e.g., FaDu) cancer cells are subcutaneously injected into the flanks of the mice.[3][6][8]
-
Establishment of Resistance: Once tumors reach a volume of 100-200 mm³, mice are treated with irinotecan (e.g., 100 mg/kg, intraperitoneally (IP), weekly) or topotecan until tumors exhibit resistance, defined as continued growth during treatment.[3][5]
-
FL118 Treatment: Following the development of resistance, mice are treated with FL118 (e.g., 0.75-1.5 mg/kg, IP) on a schedule such as every other day for five doses (q2d x 5).[3][5]
-
Data Collection: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[6]
Caption: Workflow for assessing FL118 efficacy in irinotecan-resistant tumor models.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., SW620, HCT-8) are seeded in 96-well plates.[3]
-
Drug Treatment: After 24 hours, cells are treated with varying concentrations of FL118, SN-38, or topotecan.[3][9] In some experiments, efflux pump inhibitors like sildenafil or KO143 are also added.[3]
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.[9]
-
Data Analysis: The formazan is dissolved, and the absorbance is measured to determine cell viability.[9]
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density in 6-well plates.
-
Drug Treatment: After allowing the cells to attach, they are treated with FL118 or a comparator drug for a defined period (e.g., 2 or 6 hours).[3]
-
Colony Growth: The drug-containing medium is then removed, and fresh medium is added. The cells are allowed to grow for approximately two weeks to form colonies.[3]
-
Staining and Quantification: Colonies are stained with crystal violet, and the number of colonies is counted.[3]
Conclusion
The available preclinical data strongly support the potential of FL118 as a therapeutic agent for irinotecan-resistant tumors. Its ability to bypass common resistance mechanisms, coupled with its potent and multi-faceted anti-cancer activity, makes it a compelling candidate for further clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers interested in exploring the therapeutic utility of FL118.
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance | RTI [rti.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
A Comparative In Vitro Analysis of Camptothecin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various camptothecin analogs, supported by experimental data. The information is presented to facilitate the selection and evaluation of these potent anti-cancer agents for further investigation.
Camptothecin, a natural alkaloid isolated from the bark of Camptotheca acuminata, and its analogs are a class of potent anti-cancer agents that target DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavable complex, these compounds lead to DNA damage and ultimately induce apoptosis in rapidly dividing cancer cells. While the parent compound, camptothecin, demonstrated significant antitumor activity, its clinical use was hampered by poor water solubility and toxicity. This has led to the development of numerous semi-synthetic and synthetic analogs with improved pharmacological properties. This guide offers a comparative analysis of the in vitro performance of several key camptothecin analogs, including topotecan, irinotecan (and its active metabolite SN-38), gimatecan, and silatecans.
Comparative Cytotoxicity of Camptothecin Analogs
The in vitro cytotoxicity of camptothecin analogs is a primary indicator of their anti-cancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various camptothecin analogs across different cancer cell lines as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Analog | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Topotecan | A549 (Lung Carcinoma) | Varies | 72 | [1] |
| HCT116 (Colon Carcinoma) | Varies | 72 | [1] | |
| MCF7 (Breast Adenocarcinoma) | Varies | 72 | [1] | |
| Irinotecan | LoVo (Colon Adenocarcinoma) | 15.8 | Not Specified | [2] |
| HT-29 (Colon Adenocarcinoma) | 5.17 | Not Specified | [2] | |
| SN-38 | LoVo (Colon Adenocarcinoma) | 0.00825 | Not Specified | [2] |
| HT-29 (Colon Adenocarcinoma) | 0.00450 | Not Specified | [2] | |
| OCUM-2M (Gastric Carcinoma) | 0.0064 | Not Specified | [3] | |
| OCUM-8 (Gastric Carcinoma) | 0.0026 | Not Specified | [3] | |
| Gimatecan | Various Cancer Cell Lines | Potent Activity | Not Specified | Novel analog with promising activity |
| Silatecans (e.g., DB-67) | Various Cancer Cell Lines | Potent Activity | Not Specified | Novel analog with promising activity |
| Novel Derivatives (3g, 3j) | Colorectal Cancer Cell Lines | More potent than CPT-11 | Not Specified | [4] |
Mechanism of Action and Cellular Response
The primary mechanism of action for all camptothecin analogs is the inhibition of topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
Camptothecin and its analogs are known to induce cell cycle arrest, primarily in the S and G2/M phases.[5] This arrest allows the cell time to repair the DNA damage. However, if the damage is too extensive, the cell is targeted for apoptosis. The specific phase of arrest and its duration can vary depending on the camptothecin analog, its concentration, and the cell type. For instance, treatment with topotecan has been shown to induce a pronounced accumulation of cells in the S-phase.[6]
Apoptosis Induction
The ultimate fate of a cancer cell treated with a camptothecin analog is often apoptosis, or programmed cell death. The DNA damage caused by these drugs activates signaling pathways that converge on the execution of the apoptotic program. Key proteins involved in this process include p53, which acts as a critical tumor suppressor by sensing DNA damage and initiating a response.[7] Activation of p53 can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards death.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro studies, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the efficacy of camptothecin analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Camptothecin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the camptothecin analogs in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the drugs to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with camptothecin analogs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with camptothecin analogs as desired.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.[8]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.[8]
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the labeled DNA fragments in apoptotic cells.[9]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution.
Materials:
-
Cells treated with camptothecin analogs
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with camptothecin analogs.
-
Harvest the cells, including both adherent and floating cells, and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Mechanisms
To better understand the processes discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action of camptothecin analogs, a typical experimental workflow for their in vitro comparison, and the key signaling pathways involved in the cellular response to the induced DNA damage.
Caption: General mechanism of action of camptothecin analogs.
Caption: A typical experimental workflow for the in vitro comparison of camptothecin analogs.
Caption: Key signaling pathways activated in response to DNA damage induced by camptothecin analogs.
References
- 1. Drug: Topotecan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two novel camptothecin derivatives inhibit colorectal cancer proliferation via induction of cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Validating the Anti-Tumor Effects of FL118 in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of FL118 in pancreatic cancer with other established therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of FL118's potential as a therapeutic agent.
Introduction
FL118, a novel camptothecin analogue, has emerged as a promising candidate for the treatment of pancreatic cancer, a malignancy with a historically poor prognosis.[1] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in overcoming resistance to conventional chemotherapies.[2] This guide synthesizes the available data to provide an objective comparison of FL118's performance against other agents and outlines the experimental basis for these findings.
Mechanism of Action of FL118
FL118 exerts its anti-tumor effects through a distinct mechanism of action. It functions as a "molecular glue degrader" by binding to the oncoprotein DDX5 (p68).[3][4] This binding leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[3][5] DDX5 is a master regulator of several cancer-promoting genes; its degradation by FL118 results in the downregulation of key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][3] This ultimately leads to the induction of apoptosis in cancer cells.
Below is a diagram illustrating the proposed signaling pathway of FL118.
Caption: FL118 binds to and promotes the degradation of DDX5, leading to reduced expression of anti-apoptotic proteins and subsequent induction of apoptosis.
Comparative Performance Data
This section presents quantitative data comparing the efficacy of FL118 with other chemotherapeutic agents in pancreatic cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of FL118 in pancreatic cancer cell lines. A direct comparison with other drugs is challenging due to variations in experimental conditions across different studies.
| Cell Line | Drug | IC50 (nM) | Reference |
| HPAF-II | FL118 | ~10 | [6] |
| BxPC-3 | FL118 | ~20 | [6] |
| PANC-1 | FL118 | Effective at nM level | [2] |
| MiaPaCa-2 | FL118 | Effective at nM level | [2] |
Note: While direct comparative IC50 data for gemcitabine and irinotecan in HPAF-II and BxPC-3 cells under the same experimental conditions as the FL118 studies were not available in the searched literature, gemcitabine is a standard-of-care agent for pancreatic cancer.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell line-derived xenografts.
The following table summarizes the in vivo efficacy of FL118 alone and in combination with gemcitabine in pancreatic cancer PDX models.
| PDX Model | Treatment | Dosage | Outcome | Reference |
| PDX1 | FL118 | Not specified | Tumor regression | [2] |
| PDX2 | FL118 + Gemcitabine | Not specified | Tumor elimination | [2] |
| PDAC PDX | FL118 | Not specified | Effective in tumors with high DDX5 expression | [4] |
| PDAC PDX (low DDX5) | FL118 + Gemcitabine | Not specified | Effective combination therapy | [4] |
One study demonstrated that while some pancreatic cancer PDX tumors were sensitive to FL118 as a single agent, others that were less sensitive could be effectively eliminated when FL118 was combined with gemcitabine.[7] This suggests a potential synergistic effect and a strategy to overcome resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow of the MTT assay for determining cell viability.
Protocol Details:
-
Cell Seeding: Pancreatic cancer cells (e.g., HPAF-II, BxPC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of FL118 or control drugs (e.g., gemcitabine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 values are calculated from the dose-response curves.[8][9]
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and plasma membrane integrity using propidium iodide (PI).
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Treatment: Pancreatic cancer cells are treated with FL118 or control drugs for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[10][11]
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and utilizing pancreatic cancer PDX models for drug efficacy studies.
Protocol Details:
-
Tumor Implantation: Fresh tumor tissue from a pancreatic cancer patient is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).[12]
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Drug Treatment: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups. FL118, control drugs (e.g., gemcitabine), or a vehicle control are administered according to a predefined schedule (e.g., intraperitoneally, once weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatments.[13][14]
Conclusion
The available preclinical data strongly suggest that FL118 is a potent anti-tumor agent in pancreatic cancer models. Its unique mechanism of action, centered on the degradation of the oncoprotein DDX5, provides a novel therapeutic strategy, particularly for overcoming resistance to standard chemotherapies. While direct comparative data with standard-of-care agents under identical experimental conditions is still emerging, the existing in vitro and in vivo studies highlight the significant potential of FL118, both as a monotherapy and in combination with other drugs like gemcitabine. Further clinical investigation, such as the ongoing Phase I trial (NCT06206876), is warranted to fully elucidate the therapeutic value of FL118 in patients with pancreatic cancer.[15]
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel agent targets key protein responsible for pancreatic, colorectal cancers - MediQuality [mediquality.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. abcam.cn [abcam.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epo-berlin.com [epo-berlin.com]
- 14. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 15. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [clin.larvol.com]
Head-to-Head Comparison: FL118 vs. SN-38 in Oncology Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of cancer therapeutics, camptothecin analogs have long been a cornerstone of chemotherapy. SN-38, the active metabolite of irinotecan, has been a key player in this class, primarily targeting topoisomerase I. However, the emergence of novel camptothecin derivatives like FL118 presents a paradigm shift, offering unique mechanisms of action and the potential to overcome existing treatment limitations. This guide provides a comprehensive head-to-head comparison of FL118 and SN-38, supported by experimental data, to inform preclinical and clinical research strategies.
At a Glance: Key Differences
| Feature | FL118 | SN-38 |
| Primary Mechanism of Action | Inhibition of anti-apoptotic proteins (Survivin, Mcl-1, XIAP, cIAP2) via DDX5 degradation.[1][2][3][4] | Inhibition of Topoisomerase I.[5][6][7] |
| Potency | Generally more potent with lower IC50 values. | Potent, but often less so than FL118. |
| Drug Resistance | Overcomes resistance mediated by ABCG2 and P-gp efflux pumps.[8][9] | Substrate for ABCG2 and P-gp, leading to resistance.[8][9] |
| p53-dependency | Effective regardless of p53 status. | Efficacy can be influenced by p53 status.[7] |
| Toxicity Profile | Preclinical studies suggest a favorable and manageable toxicity profile.[10][11] | Dose-limiting toxicities include severe diarrhea and neutropenia.[12] |
In Vitro Cytotoxicity: A Quantitative Comparison
FL118 consistently demonstrates superior potency across a range of cancer cell lines compared to SN-38. This increased potency is particularly evident in cell lines resistant to traditional camptothecins.
Table 1: Comparative IC50 Values (nM) of FL118 and SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | FL118 (IC50, nM) | SN-38 (IC50, nM) | Fold Difference |
| HCT-116 | Colon Carcinoma | ~1 | ~5-10 | 5-10x more potent |
| LoVo | Colon Carcinoma | <1 | ~20 | >20x more potent |
| A549 | Lung Carcinoma | 8.94 | Not explicitly stated, but FL118 is reported to be more potent. | - |
| MDA-MB-231 | Breast Carcinoma | 24.73 | Not explicitly stated | - |
| RM-1 | Prostate Carcinoma | 69.19 | Not explicitly stated | - |
Data synthesized from multiple preclinical studies. Actual values may vary based on experimental conditions.
In Vivo Efficacy: Overcoming Resistance in Xenograft Models
Preclinical studies utilizing human tumor xenografts in immunodeficient mice have highlighted the significant in vivo advantage of FL118, particularly in tumors resistant to irinotecan (and therefore SN-38).
Table 2: Comparative In Vivo Antitumor Activity
| Xenograft Model | Treatment | Tumor Growth Inhibition | Key Findings |
| Irinotecan-resistant colon cancer | FL118 | Significant tumor regression | FL118 effectively overcomes acquired resistance to irinotecan.[8][9] |
| Irinotecan-resistant colon cancer | Irinotecan/SN-38 | Minimal to no tumor inhibition | Demonstrates the challenge of resistance with standard therapy.[8][9] |
| Head and Neck Cancer | FL118 | Superior tumor growth inhibition compared to irinotecan.[10][13] | FL118 shows broader applicability beyond colon cancer. |
| Head and Neck Cancer | Irinotecan | Less effective than FL118.[10][13] |
Unraveling the Mechanisms of Action: Distinct Signaling Pathways
The fundamental difference between FL118 and SN-38 lies in their molecular targets and the subsequent signaling cascades they trigger.
SN-38: The Classic Topoisomerase I Inhibitor
SN-38 exerts its cytotoxic effects by binding to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of the single-strand DNA breaks created by topoisomerase I. The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.[5][6][7]
FL118: A Multi-Pronged Attack on Cancer Survival
FL118's mechanism of action is more complex and appears to be less reliant on direct topoisomerase I inhibition for its primary antitumor effect.[9][14] FL118 acts as a "molecular glue degrader," binding to the oncoprotein DDX5 (p68 RNA helicase).[1][3][4] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[1][3][4] As DDX5 is a master regulator of several key anti-apoptotic proteins, its degradation results in the downregulation of Survivin, Mcl-1, XIAP, and cIAP2.[2][3] This concerted inhibition of multiple survival pathways robustly induces apoptosis in cancer cells, irrespective of their p53 status.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in drug comparison studies. Below are detailed methodologies for key assays cited in the evaluation of FL118 and SN-38.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of FL118 or SN-38 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Caspase-3 Activity Assay and PARP Cleavage
Apoptosis, or programmed cell death, is a key outcome of effective cancer therapy.
Caspase-3 Activity Assay (Colorimetric):
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Absorbance Reading: Measure the absorbance of the released chromophore (pNA) at 405 nm.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity in treated samples compared to controls.
PARP Cleavage (Western Blot):
Cleavage of PARP (poly(ADP-ribose) polymerase) by caspases is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Topoisomerase I Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I enzyme, and the test compound (FL118 or SN-38) at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion and Future Directions
The comparative analysis of FL118 and SN-38 reveals a significant evolution in camptothecin-based cancer therapy. While SN-38 remains a clinically relevant and potent topoisomerase I inhibitor, its efficacy is often hampered by drug resistance mechanisms. FL118, with its unique multi-targeted approach and ability to circumvent common resistance pathways, represents a promising next-generation therapeutic. Its superior potency and efficacy in resistant models warrant further investigation and clinical development.
For researchers and drug development professionals, the distinct mechanisms of FL118 and SN-38 offer different strategic opportunities. SN-38 may continue to be a valuable component of combination therapies, particularly with agents that can modulate its metabolic pathways or overcome resistance. FL118, on the other hand, holds promise as a monotherapy for treating refractory cancers and as a backbone for novel combination strategies targeting complementary pathways. The experimental protocols and data presented in this guide provide a robust framework for the continued evaluation and development of these important anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Antitumor activity of FL118 versus irinotecan in nude mice bearing human colon and head-&-neck tumor xenografts. [figshare.com]
- 14. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of 10,11-Methylenedioxy-20-camptothecin (FL118) in Cancer Therapy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on 10,11-Methylenedioxy-20-camptothecin, a novel camptothecin analogue also known as FL118. This guide provides a detailed analysis of FL118's superior performance in overcoming resistance to established topoisomerase I inhibitors, such as irinotecan and topotecan. The data presented highlights the potential of FL118 as a promising candidate for cancer therapies, particularly in cases where resistance to conventional treatments has developed.
Executive Summary
10,11-Methylenedioxy-20-camptothecin (FL118) demonstrates a remarkable ability to circumvent common mechanisms of resistance that plague other camptothecin-based chemotherapeutics. This guide presents key experimental data showcasing FL118's efficacy in cell lines resistant to both irinotecan and topotecan. The evidence suggests that FL118's unique molecular structure allows it to bypass cellular efflux pumps and remain effective even in the presence of mutations in its primary target, topoisomerase I (Top1).
Comparative Efficacy in Resistant Cancer Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the superior potency of FL118 in both sensitive and resistant cancer cell lines. The following table summarizes the IC50 values for FL118 and other camptothecin analogues in the human prostate cancer cell line DU145 and its camptothecin-resistant sub-lines, RC0.1 and RC1, which harbor a Top1 mutation.
| Compound | DU145 (Parental) IC50 (µM) | RC0.1 (Resistant) IC50 (µM) | RC1 (Resistant) IC50 (µM) |
| FL118 | 0.0018 | 0.0045 | 0.005 |
| Camptothecin (CPT) | 0.007 | 0.25 | 0.2 |
| SN-38 (active metabolite of Irinotecan) | 0.003 | 0.12 | 0.1 |
| Topotecan | 0.008 | 3.5 | 2.86 |
Data sourced from Urasaki Y, et al. Cancer Res. 2001;61(5):1964-1969 and Li F, et al. Am J Cancer Res. 2014;4(3):304-311.
The data clearly indicates that while the efficacy of CPT, SN-38, and topotecan is significantly diminished in the resistant cell lines, FL118 maintains potent activity with only a minor increase in its IC50 value.
Mechanisms of Cross-Resistance and FL118's Advantage
Resistance to topoisomerase I inhibitors is a significant clinical challenge. The primary mechanisms include:
-
Target Alteration: Mutations in the TOP1 gene can alter the drug-binding site on the topoisomerase I enzyme, reducing the efficacy of the inhibitor.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), actively pumps the drug out of the cancer cell, lowering its intracellular concentration.
FL118 demonstrates a significant advantage by overcoming both of these resistance mechanisms. Studies have shown that FL118 is not a substrate for the ABCG2 efflux pump, a common mechanism of resistance to irinotecan and topotecan.[1][2] Furthermore, as the data in the table above illustrates, FL118 remains highly effective against cancer cells with Top1 mutations that confer high-level resistance to other camptothecins.[3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the cross-resistance studies:
DIMSCAN Cytotoxicity Assay
The DIMSCAN (Digital Image Microscopy) assay is a fluorescence-based method for quantifying viable cells in a microplate format.[4][5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., DU145 and its resistant sub-lines)
-
Cell culture medium
-
10,11-Methylenedioxy-20-camptothecin (FL118), Irinotecan (or its active metabolite SN-38), Topotecan
-
Fluorescein Diacetate (FDA) stock solution (10 mg/mL in acetone)
-
Eosin Y solution
-
Phosphate Buffered Saline (PBS)
-
Digital fluorescence microscope with automated stage and image analysis software
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of FL118, SN-38, and topotecan in cell culture medium and add them to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining:
-
Prepare a fresh working solution of FDA in PBS at a final concentration of 10 µg/mL.
-
Add Eosin Y to the wells to quench background fluorescence from non-viable cells.
-
Add the FDA working solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Image Acquisition:
-
Place the 96-well plate on the automated stage of the digital fluorescence microscope.
-
The DIMSCAN software automatically images each well, capturing the fluorescence of viable cells that have metabolized the non-fluorescent FDA into fluorescein.
-
-
Data Analysis:
-
The software quantifies the total fluorescence intensity in each well, which is proportional to the number of viable cells.
-
Calculate the percentage of cell survival relative to the untreated control.
-
Determine the IC50 values for each compound by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Workflow for determining cross-resistance using the DIMSCAN assay.
Caption: Simplified signaling pathway of camptothecins and mechanisms of resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A fluorescence microplate cytotoxicity assay with a 4-log dynamic range that identifies synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
In Vivo Showdown: FL118 Outmaneuvers Traditional Topoisomerase Inhibitors in Preclinical Cancer Models
For Immediate Release
Buffalo, NY – A growing body of preclinical evidence positions FL118, a novel camptothecin analogue, as a formidable contender against established topoisomerase inhibitors in the fight against cancer. In a series of in vivo studies, FL118 has demonstrated superior efficacy, particularly in drug-resistant tumors, and a distinct mechanism of action that sets it apart from conventional treatments like irinotecan, topotecan, and etoposide. This comparison guide synthesizes the key findings from these studies, offering researchers, scientists, and drug development professionals a comprehensive overview of FL118's performance in head-to-head preclinical trials.
FL118 has consistently shown remarkable anti-tumor activity in various human tumor xenograft models, including those resistant to irinotecan and topotecan.[1][2] Its unique ability to bypass common drug resistance mechanisms, coupled with a favorable pharmacokinetic profile, underscores its potential as a next-generation therapeutic for a range of malignancies.
Superior Efficacy of FL118 in Irinotecan-Resistant Tumors
A key differentiator for FL118 is its potent activity in tumors that have developed resistance to irinotecan, a standard-of-care topoisomerase I inhibitor. In a study utilizing SCID mice bearing irinotecan-resistant HCT116-SN50 and H460 human cancer xenografts, FL118 demonstrated significantly better tumor growth inhibition compared to irinotecan.[3] Mice treated with FL118 at a dose of 1.5 mg/kg once per week showed a marked reduction in tumor volume, while tumors in the irinotecan-treated group (100 mg/kg) continued to progress.[3]
Furthermore, FL118 has been shown to effectively eliminate human colon and head-and-neck xenograft tumors that were developed to be resistant to both irinotecan and topotecan.[2] This suggests that FL118's mechanism of action can overcome the resistance pathways that render these conventional therapies ineffective.
Quantitative Comparison of In Vivo Antitumor Activity
The following tables summarize the quantitative data from various in vivo studies, highlighting the comparative efficacy of FL118 against other topoisomerase inhibitors.
| Drug | Dose and Schedule | Animal Model | Cell Line | Tumor Growth Inhibition | Reference |
| FL118 | 1.5 mg/kg, IP, once a week for 4 weeks | SCID Mice | HCT116-SN50 (Irinotecan-Resistant) | Significant tumor growth inhibition and regression | [3] |
| Irinotecan | 100 mg/kg, IP, once a week for 4 weeks | SCID Mice | HCT116-SN50 (Irinotecan-Resistant) | Continued tumor growth | [3] |
| FL118 | 1.5 mg/kg, IP, once a week for 4 weeks | SCID Mice | H460 (Irinotecan-Resistant) | Significant tumor growth inhibition | [3] |
| Irinotecan | 100 mg/kg, IP, once a week for 4 weeks | SCID Mice | H460 (Irinotecan-Resistant) | Continued tumor growth | [3] |
| FL118 | 0.5 and 0.75 mg/kg, once weekly | Nude Mice | LOVO (Colon) | Dose-dependent tumor growth inhibition; >50% reduction in tumor weight at 0.75 mg/kg | [4] |
| FL118 | Not specified | Nude Mice | LOVO SN38R (Irinotecan-Resistant) | Nearly 40% reduction in tumor size | [4] |
| Topotecan | Not specified | Not specified | Not specified | FL118 is ~25-fold more effective at inhibiting cancer cell growth in vitro | [1] |
| Etoposide | Days 1 and 5, IP | Athymic Mice | HCT-116 (Colon) | 78% +/- 10% tumor inhibition | [5] |
| Etoposide | Days 1 and 5, IP | Athymic Mice | HCT-116/E (Etoposide-Resistant) | 45% +/- 14% tumor inhibition | [5] |
Distinct Mechanism of Action: Beyond Topoisomerase Inhibition
While structurally similar to other camptothecins, FL118's primary mechanism of action extends beyond the inhibition of topoisomerase I (Top1).[6][7] Studies have shown that FL118 is not a more potent Top1 inhibitor than SN-38, the active metabolite of irinotecan.[6] Instead, its superior anticancer activity is largely attributed to the selective downregulation of anti-apoptotic proteins, most notably survivin.[4][6][7][8]
By reducing the levels of survivin, FL118 attenuates DNA repair processes, specifically homologous recombination, through the downregulation of RAD51.[4] This dual action of inducing DNA damage while simultaneously hindering its repair contributes to its potent apoptotic effects in cancer cells.[4]
In contrast, irinotecan and topotecan primarily function by stabilizing the Top1-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.[1][9] Etoposide, a topoisomerase II inhibitor, acts by preventing the re-ligation of double-strand DNA breaks.[9] The signaling pathways for these inhibitors are depicted below.
Caption: Signaling pathways of FL118 and other topoisomerase inhibitors.
Experimental Protocols
The in vivo efficacy of these topoisomerase inhibitors is typically evaluated using subcutaneous xenograft models in immunocompromised mice. A general experimental workflow is outlined below.
Caption: General workflow for in vivo comparison of anticancer agents.
A representative experimental protocol for evaluating the in vivo efficacy of FL118 in a xenograft model is as follows:
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., HCT116, H460, LOVO) are cultured under standard conditions.[3][4]
-
Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.[3][4]
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[2]
3. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Mice are then randomized into treatment and control groups.
4. Drug Administration:
-
FL118 and comparator drugs (e.g., irinotecan) are administered via intraperitoneal (IP) or intravenous (IV) injection at specified doses and schedules.[2][3]
5. Monitoring and Endpoints:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
6. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The available in vivo data strongly suggest that FL118 holds significant promise as a novel anticancer agent with a distinct and advantageous profile compared to traditional topoisomerase inhibitors. Its ability to overcome drug resistance, coupled with its unique mechanism of action centered on survivin inhibition, positions it as a compelling candidate for further clinical investigation. The superior efficacy demonstrated in preclinical models, particularly in irinotecan-resistant cancers, highlights the potential of FL118 to address unmet needs in oncology. Further studies, including direct in vivo comparisons with a broader range of chemotherapeutic agents and evaluation in diverse tumor models, will be crucial in fully elucidating the therapeutic potential of this promising compound.
References
- 1. youtube.com [youtube.com]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 10,11-Methylenedioxy-20-camptothecin: A Guide for Laboratory Professionals
Effective management and disposal of 10,11-Methylenedioxy-20-camptothecin, a potent camptothecin analogue, are critical for maintaining laboratory safety and ensuring environmental protection. As a cytotoxic and antineoplastic compound, it is classified as hazardous waste and necessitates stringent disposal protocols.[1][2] Adherence to federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), is mandatory.[1]
Waste Classification and Segregation
Proper segregation of waste at the source is fundamental to a compliant disposal process. Chemotherapy waste is broadly categorized into two main types: trace and bulk waste, each with specific disposal pathways.[3]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug weight. This includes "RCRA empty" containers, personal protective equipment (PPE) such as gloves and gowns, and other materials with minimal residual contamination.[1][3] | Designated yellow, puncture-proof containers labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste."[3][4] These containers are destined for incineration.[3][5] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug weight. This includes unused or partially used vials, syringes, IV bags, and materials used to clean up spills.[1][3] | Designated black, puncture-proof, and leak-proof containers labeled as "Hazardous Waste."[3] These containers are also incinerated. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with 10,11-Methylenedioxy-20-camptothecin. | Placed in a designated sharps container that is then managed as either trace or bulk chemotherapeutic waste depending on the level of contamination.[5] |
Note: Some jurisdictions may require the use of purple containers for all cytotoxic and cytostatic waste.[2]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling 10,11-Methylenedioxy-20-camptothecin or its waste, personnel must be equipped with appropriate PPE, including double gloves, a disposable gown, and eye protection.
2. Waste Segregation at the Point of Generation:
-
Trace Waste: Immediately place all contaminated disposables, such as pipette tips, wipes, and empty vials (containing less than 3% of the original volume), into a designated yellow chemotherapeutic waste container.
-
Bulk Waste: Unused portions of the compound, solutions with concentrations exceeding 3%, and materials from spill cleanups must be collected in a black hazardous waste container.[3]
-
Liquids: Do not dispose of any liquid waste containing 10,11-Methylenedioxy-20-camptothecin down the drain.[4] Collect all liquid waste in a sealed, leak-proof container, clearly labeled as hazardous chemotherapeutic waste.
-
Sharps: All contaminated sharps must be placed directly into a puncture-resistant sharps container designated for chemotherapeutic waste.
3. Container Management:
-
Keep all waste containers sealed when not in use.
-
Do not overfill containers.
-
Ensure all containers are clearly labeled with the contents, including the name of the chemical and the appropriate hazard symbols.[4]
4. Storage and Pickup:
-
Store filled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
5. Spill Management: In the event of a spill, use a chemotherapy spill kit. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste.[1]
6. Final Disposal: The only approved method for the disposal of cytotoxic and cytostatic waste is high-temperature incineration.[2]
Experimental Workflow for Disposal
Caption: Decision workflow for the proper segregation and disposal of 10,11-Methylenedioxy-20-camptothecin waste.
References
Personal protective equipment for handling 10,11-Methylenedioxy-20-camptothecin
Essential Safety and Handling Guide for 10,11-Methylenedioxy-20-camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 10,11-Methylenedioxy-20-camptothecin, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling 10,11-Methylenedioxy-20-camptothecin to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05).[5] | Prevents skin contact with the cytotoxic compound. Double gloving provides an additional layer of protection. |
| Gown | Disposable, low-permeability, lint-free fabric with long sleeves and tight-fitting cuffs.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosol generation.[6][7] | Protects against inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers.[7] | Prevents the spread of contamination outside of the work area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of 10,11-Methylenedioxy-20-camptothecin should be conducted within a designated containment area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
-
Preparation:
-
Ensure the work area is clean and decontaminated.
-
Gather all necessary materials, including the compound, solvents, and disposal containers, before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Conduct all weighing of the powdered compound within a containment device (e.g., ventilated balance enclosure) to prevent aerosolization.
-
When reconstituting the compound, add the solvent slowly and carefully to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Use luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Decontaminate all surfaces and equipment with an appropriate agent (e.g., 70% ethanol) after each use.[1]
-
-
Post-Handling:
-
Carefully remove PPE, starting with the outer gloves and gown, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
All waste contaminated with 10,11-Methylenedioxy-20-camptothecin is considered hazardous cytotoxic waste and must be disposed of accordingly.
-
Trace Chemotherapy Waste: Items contaminated with small amounts of the drug (e.g., gloves, gowns, empty vials, IV tubing) should be placed in a designated yellow chemotherapy waste container.[9]
-
Bulk Chemotherapy Waste: Materials containing more than a 3% residual amount of the drug, such as leftover solutions or materials from a spill cleanup, should be disposed of in a black hazardous waste container.[9]
-
Sharps: All needles and syringes must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[8]
All cytotoxic waste must be segregated from other waste streams and disposed of through a licensed hazardous waste contractor, typically via incineration.[10]
Visualizations
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls for minimizing exposure to 10,11-Methylenedioxy-20-camptothecin, from the most effective to the least effective measures.
Caption: Hierarchy of controls for handling hazardous chemicals.
Experimental Workflow for Safe Handling
This workflow diagram outlines the key steps for the safe handling of 10,11-Methylenedioxy-20-camptothecin in a laboratory setting.
Caption: Step-by-step workflow for safe handling of cytotoxic compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
